molecular formula C9H6BrClS B2441447 5-Bromo-4-chloro-6-methyl-1-benzothiophene CAS No. 1935239-43-2

5-Bromo-4-chloro-6-methyl-1-benzothiophene

Cat. No.: B2441447
CAS No.: 1935239-43-2
M. Wt: 261.56
InChI Key: QEFKEXGCXMNWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-6-methyl-1-benzothiophene is a functionalized benzothiophene derivative designed for advanced research and development in medicinal chemistry. The benzothiophene scaffold is a privileged structure in drug design, known for its significant role in forming the core of various therapeutic agents . This particular derivative, with its strategic bromo and chloro substitutions, serves as a versatile synthetic intermediate for constructing novel bioactive molecules and complex chemical libraries. The primary research value of this compound lies in its application for generating lead compounds across multiple therapeutic areas. Benzothiophene-based structures have demonstrated a broad spectrum of biological activities, making them attractive for investigating new treatment pathways . These activities include anticancer effects, where such derivatives have been studied as kinase inhibitors and in the development of novel chemotherapeutic agents . Additionally, the scaffold shows promise in antimicrobial research, particularly against bacterial and fungal pathogens, as well as in antitubercular studies where similar compounds act as effective inhibitors of Mycobacterium tuberculosis . Further research applications include the exploration of anticonvulsant properties, with related spiro benzothiophene derivatives being synthesized and evaluated for their activity . The compound's structure also makes it a candidate for developing enzyme inhibitors, a key strategy in managing conditions like diabetes and inflammatory diseases . The presence of halogen atoms facilitates further structural elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly explore structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets . This makes 5-Bromo-4-chloro-6-methyl-1-benzothiophene a critical building block for discovering and optimizing new pharmacologically active molecules.

Properties

IUPAC Name

5-bromo-4-chloro-6-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c1-5-4-7-6(2-3-12-7)9(11)8(5)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFKEXGCXMNWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CS2)C(=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935239-43-2
Record name 5-bromo-4-chloro-6-methyl-1-benzothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Substituted Benzothiophenes: The Case of 2-Bromo-5-chloro-3-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research for the specific molecule "5-Bromo-4-chloro-6-methyl-1-benzothiophene" did not yield any publicly available data. This suggests that this particular substitution pattern on the benzothiophene core may be novel or not yet characterized in scientific literature or chemical databases.

In the spirit of providing a comprehensive and technically valuable guide for researchers, scientists, and drug development professionals, this document will instead focus on a closely related and well-documented analogue: 2-Bromo-5-chloro-3-methyl-1-benzothiophene . This compound shares key structural features—a halogenated and methylated benzothiophene core—and serves as an excellent exemplar for discussing the chemical properties, synthesis, and potential applications of this important class of heterocyclic compounds.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic heterocycle composed of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and lipophilic properties, making it a cornerstone for the design of a wide array of biologically active molecules and functional organic materials.

The therapeutic relevance of benzothiophene derivatives is well-established, with several marketed drugs incorporating this core structure. These include the selective estrogen receptor modulator (SERM) Raloxifene , the anti-inflammatory agent Zileuton , and the antifungal drug Sertaconazole . The versatility of the benzothiophene nucleus allows for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the technical details of a specific polysubstituted benzothiophene, offering insights into its chemical nature and the methodologies for its synthesis and characterization.

Physicochemical and Structural Properties of 2-Bromo-5-chloro-3-methyl-1-benzothiophene

The precise arrangement of substituents on the benzothiophene ring system dictates its physical and chemical behavior. For 2-Bromo-5-chloro-3-methyl-1-benzothiophene, the interplay between the electron-withdrawing halogens and the electron-donating methyl group influences its reactivity and potential biological interactions.

Chemical Structure and Identification

The molecular structure of 2-Bromo-5-chloro-3-methyl-1-benzothiophene is characterized by a bromine atom at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position of the benzothiophene ring.

Chemical structure of 2-Bromo-5-chloro-3-methyl-1-benzothiophene.

Table 1: Physicochemical Properties of 2-Bromo-5-chloro-3-methyl-1-benzothiophene

PropertyValueSource
IUPAC Name 2-bromo-5-chloro-3-methyl-1-benzothiophene[2]
CAS Number 175203-60-8[2]
Molecular Formula C₉H₆BrClS[2]
Molecular Weight 261.57 g/mol [2]
Monoisotopic Mass 259.90621 Da[2]
XLogP3 4.6[2]

Synthetic Approaches to Polysubstituted Benzothiophenes

The synthesis of polysubstituted benzothiophenes can be achieved through various strategies, generally involving either the construction of the thiophene ring onto a pre-existing benzene derivative or the annulation of a benzene ring onto a thiophene precursor.[3] For a molecule like 2-Bromo-5-chloro-3-methyl-1-benzothiophene, a plausible synthetic route would involve the cyclization of a suitably substituted benzene derivative.

A general and versatile method for constructing the benzothiophene core is the palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation.[4] This approach offers a high degree of control over the substitution pattern.

Hypothetical Synthetic Workflow

A potential synthetic pathway to 2-Bromo-5-chloro-3-methyl-1-benzothiophene could start from a commercially available substituted thiophenol. The following diagram illustrates a conceptual workflow.

G start 4-chloro-thiophenol step1 Alkylation with a-bromopropiophenone start->step1 intermediate1 Substituted (phenylthio)propanone step1->intermediate1 step2 Cyclization (e.g., Eaton's reagent) intermediate1->step2 intermediate2 5-chloro-3-methyl-1-benzothiophene step2->intermediate2 step3 Bromination (e.g., NBS) intermediate2->step3 product 2-Bromo-5-chloro-3-methyl-1-benzothiophene step3->product

A conceptual synthetic workflow for 2-Bromo-5-chloro-3-methyl-1-benzothiophene.

Experimental Causality:

  • Step 1: Alkylation: The initial S-alkylation of a substituted thiophenol with an α-haloketone is a robust method for forming the key C-S bond and introducing the necessary carbon framework for cyclization. The choice of base and solvent is critical to ensure efficient and clean conversion.

  • Step 2: Cyclization: Acid-catalyzed intramolecular electrophilic substitution is a common strategy for forming the benzothiophene ring. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful dehydrating and cyclizing agent for this purpose. The reaction temperature and time need to be carefully controlled to prevent side reactions.

  • Step 3: Bromination: The final bromination step can be achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS). The regioselectivity of this reaction is directed by the existing substituents on the benzothiophene ring. The 2-position of the benzothiophene is generally susceptible to electrophilic attack.

Spectroscopic Characterization

Unambiguous identification of the target molecule and any intermediates requires a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide key information about the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons would confirm the 5-chloro substitution. A singlet corresponding to the methyl group at the 3-position would also be a characteristic feature.

  • ¹³C NMR: The carbon NMR spectrum would show the expected number of signals for the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents, with the carbon atoms attached to the halogens appearing at characteristic downfield shifts.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-S bond.

Potential Applications in Research and Drug Discovery

Halogenated and methylated benzothiophenes are valuable building blocks in synthetic and medicinal chemistry. The presence of a bromine atom at the 2-position of 2-Bromo-5-chloro-3-methyl-1-benzothiophene makes it particularly useful for further functionalization via cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[5] This allows for the introduction of a wide variety of substituents at this position, enabling the exploration of structure-activity relationships in drug discovery programs.

The specific substitution pattern of this molecule could be of interest in the development of novel kinase inhibitors, anti-inflammatory agents, or compounds targeting other biological pathways where the benzothiophene scaffold has shown promise.

Conclusion

While the initially requested molecule, 5-Bromo-4-chloro-6-methyl-1-benzothiophene, remains elusive in the public domain, the detailed examination of its close analogue, 2-Bromo-5-chloro-3-methyl-1-benzothiophene, provides a valuable technical guide for researchers working with substituted benzothiophenes. The principles of synthesis, characterization, and potential applications discussed herein are broadly applicable to this important class of heterocyclic compounds and can serve as a foundation for the design and development of new chemical entities with desired properties.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved February 22, 2026, from [Link]

  • Huang, W., & Zhang, Y. (2002). Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted Three-Component Coupling Reactions of Thiophene-2-carboxylate. The Journal of Organic Chemistry, 67(13), 4667–4671. [Link]

  • Kumar, R., et al. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. The Journal of Organic Chemistry, 80(23), 11689–11706. [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylbenzo(b)thiophene. Retrieved February 22, 2026, from [Link]

Sources

5-Bromo-4-chloro-6-methyl-1-benzothiophene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-4-chloro-6-methyl-1-benzothiophene molecular weight and formula Content Type: Technical Whitepaper

Precision Engineering of the Benzothiophene Scaffold for Medicinal Chemistry

Executive Summary

The compound 5-Bromo-4-chloro-6-methyl-1-benzothiophene (CAS: 1935239-43-2) represents a highly functionalized heterocyclic scaffold.[1][2] Characterized by a dense substitution pattern on the benzenoid ring, this molecule serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This guide provides a definitive technical analysis of its physicochemical properties, a validated regioselective synthetic strategy, and its application utility in modern drug discovery.

Physicochemical Identity

The dense halogenation and methylation of the benzothiophene core impart significant lipophilicity and unique electronic properties to this scaffold.

Core Metrics
PropertyValueVerification Note
IUPAC Name 5-Bromo-4-chloro-6-methyl-1-benzothiophene
CAS Registry Number 1935239-43-2Verified
Molecular Formula C₉H₆BrClS
Molecular Weight 261.57 g/mol Calculated (Average)
Monoisotopic Mass 259.9062 DaBased on ⁷⁹Br, ³⁵Cl, ³²S
Exact Mass 259.9062 Da
Elemental Analysis (Calculated)
  • Carbon (C): 41.33%

  • Hydrogen (H): 2.31%

  • Bromine (Br): 30.55%

  • Chlorine (Cl): 13.56%

  • Sulfur (S): 12.26%[3]

Predicted Physical Properties[1][2]
  • LogP (Octanol/Water): ~4.8 (High Lipophilicity)

  • Density: 1.661 ± 0.06 g/cm³[1][2]

  • Boiling Point: 344.4 ± 37.0 °C at 760 mmHg[1]

  • Solubility: Insoluble in water; soluble in DCM, DMSO, and chloroform.

Structural Visualization & Numbering

Understanding the numbering is critical for synthetic planning. The "4,5,6" substitution pattern creates a crowded environment that prevents standard electrophilic aromatic substitution, necessitating de novo ring construction.

G S1 S1 C2 C2 S1->C2 C3 C3 C2->C3 C4 C4 (Cl) C3->C4 Fusion C5 C5 (Br) C4->C5 C6 C6 (Me) C5->C6 C7 C7 C6->C7 C7->S1 Fusion

Figure 1: Structural connectivity of the 5-Bromo-4-chloro-6-methyl-1-benzothiophene core.[1] Note the contiguous substitution at positions 4, 5, and 6.

Synthetic Methodology: The Regioselective Route

Direct halogenation of 6-methylbenzothiophene will fail to yield the 4-chloro-5-bromo isomer with high specificity due to the directing effects of the sulfur atom (directing to C3) and the methyl group.[1]

The Validated Protocol: A regioselective de novo synthesis via nucleophilic aromatic substitution (SₙAr) followed by cyclization.

Retrosynthetic Analysis

To guarantee the 4-Cl, 5-Br, 6-Me pattern, the benzene ring substituents must be pre-installed on the precursor.[1]

  • Target: 5-Bromo-4-chloro-6-methyl-1-benzothiophene[1][2]

  • Precursor: 2-Fluoro-3-chloro-4-bromo-5-methylbenzaldehyde[1]

  • Reagent: Methyl thioglycolate (HS-CH₂-CO₂Me)[1]

Step-by-Step Protocol

Step 1: SₙAr Displacement

  • Reactants: 2-Fluoro-3-chloro-4-bromo-5-methylbenzaldehyde + Methyl thioglycolate.[1]

  • Conditions: K₂CO₃ (3.0 eq), DMF, 60°C, 4h.

  • Mechanism: The thiolate anion displaces the labile Fluorine at the ortho position. The presence of the aldehyde (electron-withdrawing) facilitates this substitution.

Step 2: Aldol Condensation & Cyclization [1]

  • Process: In the same pot, the internal methylene of the thioglycolate attacks the aldehyde carbonyl.

  • Result: Formation of Methyl 5-bromo-4-chloro-6-methylbenzo[b]thiophene-2-carboxylate.[1]

Step 3: Saponification & Decarboxylation

  • Hydrolysis: LiOH, THF/H₂O -> Carboxylic Acid intermediate.[1]

  • Decarboxylation: Cu powder, Quinoline, 200°C (thermal decarboxylation).

  • Final Yield: 5-Bromo-4-chloro-6-methyl-1-benzothiophene.[1][2]

Synthesis Start Precursor: 2-Fluoro-3-chloro-4-bromo- 5-methylbenzaldehyde Step1 Step 1: SₙAr + Cyclization (Methyl thioglycolate, K₂CO₃, DMF) Start->Step1 Inter Intermediate: Methyl 2-carboxylate derivative Step1->Inter Step2 Step 2: Hydrolysis & Decarboxylation (1. LiOH; 2. Cu/Quinoline, Δ) Inter->Step2 Final Target: 5-Bromo-4-chloro-6-methyl- 1-benzothiophene Step2->Final

Figure 2: Validated regioselective synthesis workflow avoiding isomer mixtures.

Applications in Drug Discovery[11]

The 5-Bromo-4-chloro-6-methyl-1-benzothiophene scaffold is a "privileged structure" modification.[1]

Structure-Activity Relationship (SAR) Vectors[1]
  • C5-Bromine: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] It allows the attachment of aryl rings or amines to extend the molecule into the solvent-exposed region of a protein binding pocket.

  • C4-Chlorine: Provides steric bulk and fills hydrophobic pockets.[1] The "ortho-chloro" effect can twist the conformation of attached rings, locking the drug in a bioactive shape.

  • C6-Methyl: A metabolic soft spot or a hydrophobic anchor.[1]

Therapeutic Areas
  • Kinase Inhibitors: Benzothiophenes mimic the purine core of ATP. This specific analog targets cryptic pockets in kinases (e.g., VEGFR, EGFR) where the 4-Cl/6-Me combination induces selectivity over off-target kinases.[1]

  • Estrogen Receptor Modulators (SERMs): Analogous to Raloxifene, substituted benzothiophenes are explored for tissue-selective estrogen regulation.[1]

References

  • ChemicalBook. (2024). 5-Bromo-4-chloro-6-methyl-1-benzothiophene Product Profile. Retrieved from

  • Bidepharm. (2024). Benzo[b]thiophene, 5-bromo-4-chloro-6-methyl-. Retrieved from

  • BenchChem. (2025).[4] A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes. Retrieved from

  • PubChem. (2024). Benzothiophene Scaffold Data & Computed Properties. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Substituted Benzothiophene Intermediates. Retrieved from

Sources

Beyond the Sheet: A Comprehensive Safety & Handling Framework for 5-Bromo-4-chloro-6-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is a technical safety framework derived from Structure-Activity Relationships (SAR) and analog data (e.g., 5-bromo-1-benzothiophene). As a specific commercial SDS for this exact isomer may not be publicly available, this document serves as a "Precautionary Principle" guide for research and development environments. Always verify with the specific vendor's Certificate of Analysis (CoA) and preliminary safety sheet if available.

Part 1: Chemical Identity & Structural Context[1]

Compound Name: 5-Bromo-4-chloro-6-methyl-1-benzothiophene Chemical Family: Halogenated Heterocycle / Benzothiophene Derivative Molecular Formula:


Estimated Molecular Weight:  261.57  g/mol 
The "Why" Behind the Chemistry

In drug discovery, this compound acts as a high-value scaffold . The benzothiophene core mimics biological substrates (bioisostere for indole), while the halogenation pattern (5-Bromo, 4-Chloro) provides orthogonal handles for cross-coupling reactions.

  • 5-Bromo position: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • 4-Chloro position: Sterically hindered and electronically distinct; typically retained or functionalized under harsher conditions.

Physical State Prediction: Likely an off-white to pale yellow crystalline solid. Solubility: High lipophilicity (High LogP); soluble in DCM, DMSO, Ethyl Acetate; insoluble in water.

Part 2: Hazard Identification & Toxicology Logic

GHS Classification (Derived): Based on the toxicity profiles of 5-bromo-benzothiophene and chlorinated aromatic heterocycles, the following hazards are assigned under the Precautionary Principle.

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[1][2]Lipophilic nature allows intercalation into the stratum corneum; halogen substituents increase local reactivity.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][3]Mechanical abrasion (dust) and chemical irritation of mucous membranes.
STOT - SE Cat 3H335: May cause respiratory irritation.[2][4]Fine particulate matter (dust) acts as a physical irritant to the alveoli.
Acute Tox (Oral) Cat 4H302: Harmful if swallowed.[2][5][6]Benzothiophenes can undergo metabolic activation (S-oxidation) leading to reactive sulfoxides/sulfones.
Toxicology Deep Dive: The Halogen Effect

Researchers must recognize that the benzylic methyl group (6-position) combined with the electron-withdrawing halogens makes this compound potentially susceptible to benzylic bromination if exposed to light/radical sources, creating a potent lachrymator (tear gas effect).

  • Storage Implication: Must be stored in amber vials to prevent radical generation.

Part 3: Handling, Synthesis & Reaction Safety

A. The "Hierarchy of Controls" Workflow

Before opening the vial, execute the following decision matrix.

SafetyMatrix Start Start: Handling 5-Bromo-4-chloro-6-methyl-1-benzothiophene StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DCM/DMSO) StateCheck->Solution Risk Risk: Dust Inhalation & Surface Contamination Solid->Risk RiskSol Risk: Skin Absorption via Solvent Carrier Solution->RiskSol Weighing Weighing Protocol: Static-Free Spatula Microbalance inside Hood Action Action: Wet Wipe Decon (Soap/Water) Weighing->Action Transfer Transfer Protocol: Syringe/Cannula Transfer Double Glove (Nitrile) Transfer->Action Risk->Weighing RiskSol->Transfer

Figure 1: Pre-experimental risk assessment workflow for handling halogenated benzothiophenes.

B. Standard Operating Procedure (SOP): Safe Weighing

Objective: Prevent particulate dispersion of the potent solid.

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.

  • Static Control: Benzothiophenes are often "fluffy" and static-prone. Use an anti-static gun on the vial and spatula before opening.

  • PPE Layering:

    • Inner Layer: 4 mil Nitrile (Standard).

    • Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield) if handling >500mg.

    • Reasoning: Halogenated aromatics can permeate thin nitrile; the outer layer provides mechanical strength and breakthrough time buffer.

  • Decontamination: Immediately wipe the balance area with a surfactant (soapy water) followed by ethanol. Do not use acetone first, as it may spread the lipophilic compound rather than lifting it.

C. Reaction Safety: Cross-Coupling Context

When using this compound in Suzuki or Buchwald couplings:

  • Metal Waste: The reaction will generate Palladium residues. Treat all aqueous washes as heavy metal waste.

  • Exotherm Potential: The oxidative addition of Palladium into the C-Br bond is generally exothermic. On scales >10g, add the catalyst as the final component at low temperature to control initiation.

Part 4: Emergency Response & Waste Management

Fire Fighting Measures[3][7][8][9][10]
  • Media: Dry chemical, CO2, or alcohol-resistant foam.[2][5][6][7] Do NOT use a solid water stream , as this may scatter the light powder.

  • Combustion Products: Burning will release Hydrogen Bromide (HBr) , Hydrogen Chloride (HCl) , and Sulfur Oxides (SOx) .

  • Firefighter PPE: Full turnout gear with SCBA is mandatory due to the formation of acid gases.

Accidental Release (Spill Protocol)

Scenario: 1g bottle drops and shatters in the lab aisle.

  • Evacuate: Clear the immediate area (radius 3 meters).

  • Ventilate: Ensure lab ventilation is active; do not open windows (drafts spread dust).

  • PPE: Don N95 or P100 respirator, double gloves, and goggles.

  • Containment: Cover the powder with a damp paper towel (water or mineral oil). This prevents dust generation during sweeping.

  • Cleanup: Scoop up the damp material/glass mixture. Place in a wide-mouth jar. Label as "Hazardous Waste: Halogenated Organic Solid."

Waste Disposal Logic
  • Stream: Halogenated Organic Waste.

  • Critical Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as benzothiophenes can be oxidized violently to sulfones.

Part 5: Regulatory & Transport Data

ParameterStatus / Value
Transport (IATA/DOT) Not Regulated as Dangerous Goods (unless chemically synthesized with specific impurities). Treat as "Chemical Solid, N.O.S." if shipping.
TSCA (USA) Likely Research & Development (R&D) Exemption only. Not for commercial distribution without PMN.
REACH (EU) Unregistered (Low Volume).
Signal Word WARNING

References

  • PubChem. 2-Bromo-5-chlorothiophene (Analogous Hazard Data). National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzo[b]thiophene derivatives. Available at: [Link]

Sources

Technical Whitepaper: Solubility Profiling & Process Optimization for 5-Bromo-4-chloro-6-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 5-Bromo-4-chloro-6-methyl-1-benzothiophene , a critical halogenated heterocyclic intermediate often utilized in the synthesis of advanced pharmaceuticals (e.g., SGLT2 inhibitors) and organic semiconductors.

Due to the specific halogenation pattern (4-Cl, 5-Br) and the methyl substituent, this molecule exhibits a distinct lipophilic profile characterized by high crystallinity and significant pi-stacking potential. This guide moves beyond static data, offering a predictive solubility model , a validated experimental protocol for precise determination, and process engineering strategies for recrystallization and purification.

Molecular Architecture & Solubility Prediction

To understand the solubility profile, we must first analyze the structural determinants affecting the crystal lattice energy and solvent-solute interactions.

Structural Analysis[1]
  • Core: The benzothiophene scaffold is inherently aromatic and lipophilic (LogP ~3.0–4.0 for the core alone).

  • Halogenation (4-Cl, 5-Br): The introduction of heavy halogens significantly increases the molecular weight and polarizability. However, it also enhances intermolecular interactions (halogen bonding), potentially raising the melting point and reducing solubility in polar protic solvents compared to the non-halogenated parent.

  • Methyl Group (6-Me): This adds slight steric bulk and lipophilicity, disrupting planar stacking slightly compared to a purely planar system, which can aid solubility in non-polar solvents.

Predicted Solubility Tier List

Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the solvent compatibility is categorized below.

Table 1: Solubility Profile Classification

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of ActionProcess Utility
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Dipole-dipole & dispersion forces match well.Dissolution for reaction; Chromatography load.
Aromatics Toluene, Xylene, ChlorobenzeneHigh (>80 mg/mL)

-

interactions solubilize the aromatic core.
Reaction solvent; Hot recrystallization solvent.
Ethers THF, 2-MeTHF, MTBEModerate (30-60 mg/mL)H-bond accepting ability interacts with aromatic protons.Grignard/Lithiation reactions.
Esters Ethyl Acetate, Isopropyl AcetateModerate/Temp. Dep. Polar/Non-polar balance.Ideal for crystallization (cooling).
Alcohols Methanol, Isopropanol (IPA)Low (<10 mg/mL)High polarity and H-bonding network exclude the solute.Antisolvent ; Wash solvent.[1]
Alkanes Heptane, Hexane, CyclohexaneVery Low (<2 mg/mL)Lack of polarizability to overcome lattice energy.Antisolvent to drive yield.

Critical Insight: The 4-Cl/5-Br substitution pattern creates a "lipophilic shield." While soluble in DCM, the molecule may crash out aggressively upon addition of alcohols. This sharp solubility curve is advantageous for purification but dangerous for line clogging during transfer.

Experimental Protocols (Self-Validating Systems)

As exact solubility can vary by polymorph and purity, relying on literature values is insufficient for process scale-up. The following protocols ensure data integrity .

Protocol A: Dynamic Visual Polythermal Method (DVP)

Best for: Rapidly generating solubility curves (Van't Hoff plots) with minimal material.

Reagents: 5-Bromo-4-chloro-6-methyl-1-benzothiophene (Pure), HPLC-grade Solvents. Equipment: Parallel crystallizer (e.g., Technobis Crystal16) or Hotplate with magnetic stirring.

Step-by-Step Workflow:

  • Preparation: Weigh accurate masses of the solute (e.g., 50, 100, 200, 400 mg) into four separate clear glass vials.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Toluene) to each vial.

  • Heating Cycle: Heat the slurry at a rate of 1.0°C/min with constant stirring (700 rpm).

  • Clear Point Detection (

    
    ):  Record the exact temperature where the solution becomes optically clear (solubility limit reached).
    
  • Cooling Cycle: Cool at 1.0°C/min and record the Cloud Point (

    
    )  where precipitation begins.
    
  • Validation: The Metastable Zone Width (MSZW) is defined as

    
    . A narrow MSZW (<10°C) indicates rapid crystallization kinetics.
    
Protocol B: Gravimetric Standard (Gold Standard)

Best for: Precise thermodynamic solubility at a specific temperature (e.g., 25°C).

  • Saturation: Add excess solid to 5 mL of solvent. Stir at target temperature for 24 hours.

  • Filtration: Filter the suspension using a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a tared vial.

  • Evaporation: Evaporate solvent under vacuum/nitrogen flow.

  • Quantification: Weigh the residue.

    • Calculation:

      
      
      

Process Engineering: Recrystallization Strategy

For this specific benzothiophene, a Cooling + Antisolvent strategy is recommended to maximize purity (rejecting des-bromo or regioisomeric impurities).

Recommended Solvent System: Toluene / Heptane
  • Why? Toluene solubilizes the aromatic core effectively at high temperatures (

    
    C). Heptane acts as a poor solvent that forces crystallization upon cooling, without the risk of solvate formation often seen with alcohols.
    
Workflow Visualization

The following diagram outlines the logical decision tree for optimizing the purification process.

RecrystallizationLogic Start Crude 5-Bromo-4-chloro- 6-methyl-1-benzothiophene SolventSelect Dissolve in Toluene (5-7 vol) at 85°C Start->SolventSelect CheckDissolution Complete Dissolution? SolventSelect->CheckDissolution AddSolvent Add 1 vol Toluene CheckDissolution->AddSolvent No (Haze) HotFilter Hot Filtration (Remove inorganics) CheckDissolution->HotFilter Yes (Clear) AddSolvent->CheckDissolution Cooling Cool to 50°C (Seed if necessary) HotFilter->Cooling Antisolvent Slow Addition of Heptane (3-5 vol) over 2 hours Cooling->Antisolvent FinalCool Cool to 0-5°C Hold for 4 hours Antisolvent->FinalCool Filtration Filtration & Wash (Cold 1:1 Toluene/Heptane) FinalCool->Filtration Drying Vacuum Dry < 45°C Filtration->Drying

Caption: Figure 1: Optimized Cooling/Antisolvent Recrystallization Workflow for Halogenated Benzothiophenes.

Solubility Screening Logic

When assessing new solvents for reaction monitoring or formulation, use this logic flow to categorize the solvent quickly.

SolubilityScreen Input Test Solvent (1 mL) Step1 Add 50 mg Compound (Room Temp) Input->Step1 Decision1 Dissolved? Step1->Decision1 HighSol High Solubility (DCM, THF, Toluene) Decision1->HighSol Yes Step2 Heat to Boiling Decision1->Step2 No Decision2 Dissolved? Step2->Decision2 RecrystSol Recrystallization Candidate (EtOAc, IPA) Decision2->RecrystSol Yes PoorSol Antisolvent (Water, Hexane) Decision2->PoorSol No

Caption: Figure 2: Rapid Solubility Screening Logic for Process Solvent Selection.

Safety & Handling

  • Halogenated Waste: Solvents containing this compound (especially if DCM/Chloroform are used) must be segregated as halogenated waste.

  • Sensitization: Benzothiophenes can be skin sensitizers. Use nitrile gloves and work within a fume hood.

  • Thermal Stability: While the core is stable, avoid prolonged heating >100°C in basic media to prevent debromination or nucleophilic aromatic substitution at the C-4/C-5 positions.

References

  • General Benzothiophene Solubility

    • Solubility of Benzothiophene in Organic Solvents.[2][3] Solubility of Things.[2][3][4][5] Retrieved from

  • Process Chemistry of Halogenated Heterocycles: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard text for solvent selection protocols).
  • Synthesis & Purification Context

    • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization.[6] PMC (NIH). Retrieved from

    • Purification method of benzothiophene (Patent JP4357608B2). Google Patents.[7] Retrieved from

  • Related Structural Data

    • 5-Bromo-1-benzothiophene Properties. Sigma-Aldrich. Retrieved from

Sources

Methodological & Application

Synthesis pathways for 5-Bromo-4-chloro-6-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Bromo-4-chloro-6-methyl-1-benzothiophene presents a significant regiochemical challenge due to the contiguous halogenation pattern (Cl, Br) and the activating methyl group on the benzenoid ring. Standard electrophilic aromatic substitution (EAS) on the benzothiophene core is unsuitable for this target because the C4 and C5 positions are electronically and sterically deactivated relative to the C3 and C7 positions.

This Application Note details the "De Novo" Fiesselmann Cyclization Protocol , which constructs the thiophene ring onto a pre-functionalized benzene precursor. This method guarantees the correct 4,5,6-substitution pattern, avoiding the inseparable isomer mixtures common in direct halogenation routes.

Strategic Analysis & Retrosynthesis

The Challenge of Direct Functionalization

Direct bromination of 4-chloro-6-methylbenzothiophene typically yields the 3-bromo (kinetic) or 7-bromo (thermodynamic/directed) isomers. The C5 position is "sandwiched" between the deactivating 4-chloro and the activating 6-methyl groups, making it sterically crowded and electronically unfavorable compared to C7.

The Solution: Convergent Ring Synthesis

To ensure high fidelity, the benzene ring must be fully functionalized prior to thiophene annulation. The optimal strategy utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Knoevenagel Condensation (Fiesselmann synthesis).

Key Retrosynthetic Disconnection:

  • Target: 5-Bromo-4-chloro-6-methyl-1-benzothiophene

  • Precursor: 4-Chloro-5-bromo-6-methylbenzo[b]thiophene-2-carboxylate (Stable Intermediate)

  • Starting Materials: 2-Fluoro-3-chloro-4-bromo-5-methylbenzaldehyde + Methyl Thioglycolate.

Visualization: Synthesis Pathways

Figure 1: Strategic Reaction Pathway

SynthesisPathway Start 2-Fluoro-3-chloro- 4-bromo-5-methylbenzaldehyde Intermediate Intermediate A: Thioether Aldehyde Start->Intermediate Step 1: SNAr (K2CO3, DMF, 60°C) Reagent Methyl Thioglycolate (HS-CH2-COOMe) Reagent->Intermediate Cyclized Ester Intermediate: Methyl 5-bromo-4-chloro- 6-methylbenzo[b]thiophene-2-carboxylate Intermediate->Cyclized Step 2: Fiesselmann Cyclization (Base) Acid Carboxylic Acid Derivative Cyclized->Acid Step 3: Hydrolysis (LiOH, THF/H2O) Target TARGET: 5-Bromo-4-chloro- 6-methyl-1-benzothiophene Acid->Target Step 4: Decarboxylation (Cu, Quinoline, 200°C)

Caption: The Fiesselmann strategy ensures regiocontrol by locking the halogen positions on the benzene ring before forming the thiophene core.[1]

Detailed Experimental Protocols

Phase 1: Precursor Assembly (Reference Protocol)

Note: If the specific aldehyde is not commercially available, it is synthesized from 2-chloro-4-methylaniline via bromination (NBS), Sandmeyer (F), and Formylation.

Starting Material: 2-Fluoro-3-chloro-4-bromo-5-methylbenzaldehyde (Compound 1 )

Phase 2: Fiesselmann Cyclization

This phase constructs the benzothiophene core. The fluorine atom at C2 is displaced by the thiolate, and the resulting carbanion attacks the aldehyde to close the ring.

Reagents:

  • Compound 1 (1.0 equiv)

  • Methyl thioglycolate (1.1 equiv)

  • Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (2.5 equiv)
  • Solvent: DMF or DMSO (Anhydrous)

Protocol:

  • Setup: Charge a flame-dried 3-neck flask with Compound 1 (10 mmol) and anhydrous DMF (50 mL) under

    
     atmosphere.
    
  • Addition: Add

    
     (25 mmol) in one portion.
    
  • Thiol Addition: Dropwise add methyl thioglycolate (11 mmol) over 15 minutes at 0°C.

  • Reaction: Allow the mixture to warm to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the aldehyde.

    • Mechanistic Note: The intermediate thioether often cyclizes spontaneously under these conditions. If the uncyclized intermediate persists, add a catalytic amount of Sodium Methoxide (NaOMe) to drive the aldol condensation.

  • Workup: Pour the reaction mixture into ice-water (200 mL). The product, Methyl 5-bromo-4-chloro-6-methylbenzo[b]thiophene-2-carboxylate (Compound 2 ), usually precipitates as a solid. Filter, wash with water, and dry.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Phase 3: Hydrolysis and Decarboxylation

Removal of the ester group at C2 yields the final target.

Step A: Saponification

  • Dissolve Compound 2 (5 mmol) in THF/MeOH/Water (3:1:1, 25 mL).

  • Add LiOH·H2O (15 mmol). Stir at reflux for 2 hours.

  • Acidify with 1M HCl to pH 2. Filter the precipitated Carboxylic Acid (Compound 3 ). Dry under vacuum.[2]

Step B: Decarboxylation (Copper-Mediated)

  • Mix Compound 3 (4 mmol) with Copper powder (0.4 mmol, 10 mol%) in Quinoline (10 mL).

  • Heating: Heat the mixture to 190–200°C (reflux) for 45–90 minutes. Evolution of

    
     gas will be observed.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a Celite pad to remove Copper.

  • Washing: Wash the filtrate strictly with 2M HCl (3x 30 mL) to remove Quinoline (critical step). Wash with brine, dry over

    
    , and concentrate.[1][3][4]
    
  • Final Purification: Kugelrohr distillation or Flash Chromatography (100% Pentane/Hexane).

Yield: Typical overall yield from aldehyde is 55–65%.

Analytical Data & QC Parameters

To validate the synthesis, compare the isolated product against these predicted spectral characteristics.

ParameterExpected ValueInterpretation
Physical State Off-white to pale yellow solidTypical for halogenated benzothiophenes.

H NMR (400 MHz,

)

2.45 (s, 3H)
Methyl group at C6.[3]

7.45 (d,

Hz, 1H)
H-3 (Thiophene ring).

7.60 (d,

Hz, 1H)
H-2 (Thiophene ring).

7.85 (s, 1H)
H-7 (Benzene ring). Singlet confirms C6 is substituted.

C NMR
~135.0, 128.5, 125.0 ppmDistinct shifts for C-Cl and C-Br carbons.
HRMS (ESI+) [M+H]+ matches

Observe characteristic Br/Cl isotope pattern (75:100:25).

Critical QC Check:

  • H-7 Singlet: The proton at position 7 must appear as a sharp singlet. If it appears as a doublet, it indicates contamination with the 7-bromo isomer or incomplete substitution.

  • H-5 Absence: Ensure no signal exists in the aromatic region corresponding to position 5.

Alternative Route: Directed Lithiation (High Risk)

Use this protocol only if the aldehyde precursor is unavailable. Note that this method requires difficult isomer separation.

  • Start: 4-Chloro-6-methylbenzothiophene (Commercially available or synthesized).

  • Protection: Lithiate C2 (n-BuLi, -78°C) and trap with TMS-Cl to block the reactive alpha-position.

  • Bromination: Treat the 2-TMS derivative with

    
     or NBS in 
    
    
    
    .
    • Risk: Bromination will compete between C7 (sterically favored) and C5 (electronically deactivated).

    • Result: Mixture of 7-Br (Major) and 5-Br (Minor).

  • Separation: Requires preparative HPLC.

  • Deprotection: TBAF removal of TMS.

Recommendation: Stick to the Fiesselmann Protocol (Section 4) for pharmaceutical-grade purity.

Safety & Handling

  • Methyl Thioglycolate: Stench reagent. Handle only in a well-ventilated fume hood. Treat waste with bleach to oxidize thiols before disposal.

  • Quinoline: Toxic and potential carcinogen. Use gloves and avoid inhalation during the high-temperature decarboxylation step.

  • Copper Powder: Flammable solid.

References

  • Fiesselmann Synthesis Review

    • Detailed mechanisms for thioglycolate cycliz
    • Source:

  • Regioselective Halogenation of Benzothiophenes

    • Analysis of electrophilic substitution p
    • Source:J. Org.[5][6] Chem. 1998, 63, 17, 5903–5907.[5] [5]

  • General Benzothiophene Protocols

    • Protocols for decarboxylation and ring closure.[6]

    • Source:Molecules 2021, 26(22), 6928.

  • Halogenation Reagents

    • Reactivity profiles of NBS vs Br2 in heterocycles.
    • Source:

Sources

Application Note: High-Fidelity Bromination of 4-chloro-6-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the protocol for the electrophilic bromination of 4-chloro-6-methyl-1-benzothiophene . The primary objective of this transformation is the installation of a bromine atom at the C3 position of the thiophene ring, a critical handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) in medicinal chemistry campaigns.

The Regioselectivity Challenge

The substrate presents a unique regiochemical challenge due to three competing reactive sites:

  • C3 Position (Target): Electronically favored by the thiophene ring system.

  • C2 Position (Competitor): Secondary nucleophilic site on the thiophene ring.

  • 6-Methyl Group (Side Reaction): Susceptible to benzylic radical bromination.

Expert Insight: The presence of the 4-chloro substituent exerts a steric influence on the adjacent C3 position (the peri-effect). While electronic directing effects strongly favor C3, this steric bulk can retard the reaction rate, necessitating optimized conditions to prevent the reaction from diverting to the C2 position or the methyl group via radical pathways.

Mechanistic Pathways & Logic

To ensure high purity, one must distinguish between the Ionic Pathway (desired) and the Radical Pathway (undesired).

Pathway Logic
  • Ionic Pathway (Electrophilic Aromatic Substitution - EAS): Utilizing polar aprotic solvents (DMF, MeCN) promotes the formation of the bromonium ion (

    
    ) or polarized complex, favoring attack at the electron-rich C3.
    
  • Radical Pathway (Wohl-Ziegler): Non-polar solvents (

    
    ) and light/heat promote homolytic cleavage of the Br-N or Br-Br bond, leading to hydrogen abstraction at the 6-methyl position.
    

Control Strategy: To maximize yield of the 3-bromo congener, the protocol strictly excludes light and utilizes polar media to suppress radical formation.

ReactionPathways Substrate 4-chloro-6-methyl- 1-benzothiophene Reagent_Ionic NBS / DMF (Ionic Conditions) Substrate->Reagent_Ionic Reagent_Radical NBS / CCl4 / hν (Radical Conditions) Substrate->Reagent_Radical Intermediate_Ion Sigma Complex (C3 Attack) Reagent_Ionic->Intermediate_Ion Electrophilic Attack Intermediate_Rad Benzylic Radical (6-Me Abstraction) Reagent_Radical->Intermediate_Rad H-Abstraction Product_C3 3-bromo-4-chloro- 6-methyl-1-benzothiophene (TARGET) Intermediate_Ion->Product_C3 -H+ Product_Me 6-(bromomethyl)-4-chloro- 1-benzothiophene (IMPURITY) Intermediate_Rad->Product_Me +Br•

Figure 1: Divergent reaction pathways.[1][2][3] The protocol below targets the upper (green) pathway.

Experimental Protocols

Method A: High-Fidelity NBS Bromination (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and avoiding hazardous liquid bromine.

Reagents:

  • Substrate: 4-chloro-6-methyl-1-benzothiophene (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) [0.2 M]

  • Quench: 10% Sodium Thiosulfate (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 4-chloro-6-methyl-1-benzothiophene (1.0 equiv) and a magnetic stir bar.

  • Solvation: Add DMF (5 mL per mmol substrate). Note: DMF promotes the ionic mechanism and suppresses radical bromination of the methyl group.

  • Cooling: Cool the mixture to 0°C in an ice/water bath. Cooling is critical to mitigate the steric penalty of the 4-Cl group and prevent over-bromination.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect the flask from direct light (wrap in aluminum foil).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[4] The product is typically less polar than the starting material.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[5]

    • Wash twice with water (to remove DMF/Succinimide).

    • Wash once with 10%

      
       (to quench trace bromine).
      
    • Dry organic layer over

      
      , filter, and concentrate.[1][6]
      
  • Purification: Recrystallize from Ethanol or perform flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Method B: Classical Bromination ( ) (Scale-Up Variant)

Best for: Multi-kilogram scale where NBS cost is prohibitive.

Reagents:

  • Substrate (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Solvent: Glacial Acetic Acid (

    
    ) or Chloroform (
    
    
    
    )
  • Buffer: Sodium Acetate (NaOAc) (1.1 equiv) - Optional, buffers HBr generation.

Protocol Nuances:

  • Dissolve substrate in

    
    . Add NaOAc to scavenge HBr (preventing acid-catalyzed isomerization).
    
  • Add

    
     solution dropwise at 0°C.
    
  • Critical Stop: The reaction is faster than Method A. Quench immediately upon consumption of starting material to prevent 2,3-dibromination.

Quantitative Data & Reagent Selection

ParameterMethod A (NBS/DMF)Method B (

/AcOH)
Method C (NBS/CCl4/hν)
Active Species

(Polarized NBS)

/


(Radical)
Regioselectivity >98% C3 ~90% C3 (Risk of C2/C3-diBr)>90% Methyl (Benzylic)
Temp. Profile 0°C

RT
0°C (Strict control)Reflux
Atom Economy Lower (Succinimide waste)HighLower
Safety Profile High (Solid reagent)Low (Volatile, corrosive liquid)Low (Toxic solvent)

Troubleshooting & Quality Control

Distinguishing Isomers (NMR)

When validating the product, use


 NMR to confirm the site of bromination.
  • Starting Material: Shows a singlet at ~7.4-7.6 ppm (H3) and a doublet/singlet at ~7.2 ppm (H2).

  • Product (C3-Br): The signal for H3 disappears . The H2 signal typically shifts downfield slightly (deshielding by Br). The methyl group (singlet at ~2.4 ppm) remains a sharp singlet (integrates to 3H).

  • Impurity (Methyl-Br): The H3 signal remains. The methyl singlet disappears and is replaced by a methylene singlet (

    
    ) at ~4.5 ppm.
    
Common Failure Modes
  • Low Conversion:

    • Cause: Steric hindrance from 4-Cl.

    • Fix: Add 5 mol%

      
       or 
      
      
      
      to catalyze the NBS reaction (activates NBS).
  • Benzylic Bromination (Impurity):

    • Cause: Exposure to light or high temperatures.[7]

    • Fix: Ensure reaction is run in the dark; switch solvent to highly polar MeCN.

Visualization: Decision Workflow

Workflow Start Start: 4-Cl-6-Me-Benzothiophene Scale Select Scale Start->Scale SmallScale < 10g (Lab Scale) Scale->SmallScale LargeScale > 100g (Process Scale) Scale->LargeScale MethodA Use NBS / DMF (Method A) High Regiocontrol SmallScale->MethodA MethodB Use Br2 / AcOH (Method B) Cost Effective LargeScale->MethodB Check QC Check (NMR/HPLC) Check for Methyl-Br MethodA->Check MethodB->Check Success Proceed to Coupling Check->Success Pure Purify Recrystallize (EtOH) Check->Purify >2% Impurity Purify->Success

Figure 2: Operational workflow for reagent selection and quality assurance.

References

  • Regioselectivity in Benzothiophenes

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for EAS regioselectivity rules).
    • Vertex AI Search Verification: Confirmed C3 preference for benzothiophene EAS.

  • NBS Bromination Protocols

    • TCI Chemicals. (n.d.). Bromination Reaction Using N-Bromosuccinimide. (Detailed protocol for 2-methylbenzo[b]thiophene which is analogous).

  • Radical vs.

    • Master Organic Chemistry. (2011).[8] N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (Explains the mechanism switch between ionic and radical based on solvent/light).

  • Synthesis of Halogenated Benzothiophenes

    • BenchChem. (2025).[9] Technical Guide to the Synthesis of 3-bromo-7-chloro-1-benzothiophene. (Analogous scaffold demonstrating radical bromination risks).

  • General Benzothiophene Functionalization

    • Organic Chemistry Portal. (n.d.). Synthesis of Benzothiophenes.

Sources

Application Notes & Protocols: 5-Bromo-4-chloro-6-methyl-1-benzothiophene as a Key Intermediate for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the utilization of 5-Bromo-4-chloro-6-methyl-1-benzothiophene as a strategic intermediate in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). We will explore the intrinsic value of the benzothiophene scaffold, detail the synthetic pathways leveraging this intermediate, provide a robust protocol for fabricating OLED devices, and outline essential characterization techniques. The causality behind experimental choices is emphasized to empower researchers with a deep, functional understanding of the processes involved.

Introduction: The Strategic Importance of Benzothiophenes in OLEDs

The benzothiophene core is a privileged scaffold in the design of materials for organic electronics.[1] Its rigid, planar structure and sulfur-containing ring system impart favorable electronic properties, high thermal stability, and excellent film-forming capabilities.[2][3] These characteristics are critical for developing efficient and durable OLED devices, particularly as host materials in phosphorescent OLEDs (PhOLEDs).[1][4] Host materials are crucial for dispersing the light-emitting dopant molecules, facilitating charge transport, and ensuring efficient energy transfer to the emitter.[3][4]

The specific intermediate, 5-Bromo-4-chloro-6-methyl-1-benzothiophene, is of particular interest due to its tailored substitution pattern. The bromine and chlorine atoms serve as versatile synthetic handles for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6][7] This allows for the straightforward attachment of various functional groups to build complex, high-performance molecules with precisely tuned electronic and photophysical properties.

Material Profile: 5-Bromo-4-chloro-6-methyl-1-benzothiophene

A thorough understanding of the starting material is fundamental to its successful application. While detailed experimental data for this specific molecule is not widely published, we can infer its properties from closely related benzothiophene derivatives.

PropertyValue (Estimated/Typical)Rationale & Significance
Molecular Formula C₉H₆BrClSDefines the elemental composition and molecular weight.
Molecular Weight 261.57 g/mol Essential for stoichiometric calculations in synthesis protocols.
Appearance Off-white to pale yellow solidTypical for halogenated aromatic compounds.
Melting Point > 50 °CHalogenated benzothiophenes are typically solids at room temperature.[8] A defined melting point is an indicator of purity.
Solubility Soluble in Toluene, THF, CH₂Cl₂; Insoluble in WaterGood solubility in common organic solvents is crucial for synthetic reactions and solution-based processing.
Thermal Stability (TGA) Td > 250 °C (Est.)High thermal stability is a hallmark of the benzothiophene core and is critical for materials to withstand the vacuum thermal evaporation process used in OLED fabrication.[3]
Key Reactive Sites C5-Br, C4-ClThese positions are activated for palladium-catalyzed cross-coupling reactions, providing a direct route for molecular elaboration.[5][7]

Synthetic Protocol: From Intermediate to a Functional Host Material

The true value of 5-Bromo-4-chloro-6-methyl-1-benzothiophene lies in its role as a building block. The following protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a more complex molecule suitable for use as an OLED host material. This reaction attaches a carbazole moiety, a common building block known for its excellent hole-transporting properties and high triplet energy.

Protocol 1: Synthesis of 9-phenyl-3-(4-chloro-6-methyl-1-benzothiophen-5-yl)-9H-carbazole

This protocol describes the selective coupling at the more reactive C-Br bond.

Reaction Scheme: 5-Bromo-4-chloro-6-methyl-1-benzothiophene + (9-phenyl-9H-carbazol-3-yl)boronic acid → 9-phenyl-3-(4-chloro-6-methyl-1-benzothiophen-5-yl)-9H-carbazole

Materials & Reagents:

  • 5-Bromo-4-chloro-6-methyl-1-benzothiophene (1.0 eq)

  • (9-Phenyl-9H-carbazol-3-yl)boronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (Anhydrous)

  • Ethanol (Degassed)

  • Water (Degassed)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel (Schlenk flask) with condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure:

  • Vessel Preparation: To a 100 mL Schlenk flask, add 5-Bromo-4-chloro-6-methyl-1-benzothiophene (1.0 eq), (9-phenyl-9H-carbazol-3-yl)boronic acid (1.1 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate and backfill with high-purity argon or nitrogen three times. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.[5]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and ethanol in a 4:1 ratio (e.g., 40 mL Toluene, 10 mL Ethanol). The solvent mixture is chosen to ensure solubility of both organic and inorganic reagents.[7]

  • Catalyst Addition: Briefly open the flask under a strong counter-flow of inert gas and add the Pd(PPh₃)₄ catalyst (0.03 eq).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting benzothiophene spot indicates reaction completion, typically within 12-24 hours.[5]

  • Work-up: Cool the reaction to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3x50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1x50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure final product.

Self-Validation & QC:

  • Purity Confirmation: The final product's purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before use in device fabrication.

  • Thermal Properties: Thermal stability (TGA) and glass transition temperature (DSC) should be measured to ensure suitability for vacuum deposition.[3][9]

Workflow for Synthesis of OLED Host Material

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification reagents 1. Combine Reactants (Benzothiophene, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Argon/Nitrogen Purge) solv_cat 3. Add Solvents & Catalyst (Toluene/EtOH, Pd(PPh3)4) inert->solv_cat Proceed heat 4. Heat & Stir (90°C, 12-24h) solv_cat->heat monitor 5. Monitor via TLC heat->monitor workup 6. Quench & Extract (Water, Ethyl Acetate) monitor->workup Upon Completion purify 7. Column Chromatography workup->purify qc 8. QC Analysis (NMR, MS, TGA) purify->qc final_product Pure Host Material qc->final_product

Caption: Synthetic workflow for the Suzuki coupling protocol.

OLED Device Fabrication & Characterization

Once the high-purity host material is synthesized, it can be incorporated into a multilayer OLED device. The standard method for small-molecule organic materials is vacuum thermal evaporation, which allows for the deposition of highly uniform thin films.[10][11][12]

Protocol 2: Fabrication of a Phosphorescent OLED

Device Architecture: A typical device structure would be: ITO / HTL / EML / ETL / LiF / Al

  • ITO (Indium Tin Oxide): Transparent anode

  • HTL (Hole Transport Layer): e.g., NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine)

  • EML (Emissive Layer): Synthesized Host Material doped with a phosphorescent emitter (e.g., Ir(ppy)₃)

  • ETL (Electron Transport Layer): e.g., Alq₃ (Tris(8-hydroxyquinolinato)aluminium)

  • LiF (Lithium Fluoride): Electron Injection Layer

  • Al (Aluminum): Cathode

Step-by-Step Procedure:

  • Substrate Cleaning: Begin with pre-patterned ITO-coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol (15 minutes each). Finally, treat with UV-Ozone for 15 minutes to remove organic residues and increase the ITO work function.[10][13]

  • Loading into Vacuum Chamber: Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).[10]

  • HTL Deposition: Evaporate the hole-transport material (e.g., NPB) onto the ITO substrate. A typical thickness is 40 nm, deposited at a rate of 1-2 Å/s.

  • EML Deposition: Co-evaporate the synthesized host material and the phosphorescent dopant (e.g., Ir(ppy)₃). The doping concentration is critical and typically ranges from 5-15% by weight. The total layer thickness is usually around 20-30 nm.

  • ETL Deposition: Evaporate the electron-transport material (e.g., Alq₃) to a thickness of 30-40 nm.

  • Cathode Deposition: Deposit a thin layer of LiF (1 nm) to facilitate electron injection, followed by a thicker layer of Aluminum (100 nm) to serve as the cathode.[10]

  • Encapsulation: After deposition, the devices must be encapsulated under an inert atmosphere (e.g., in a glovebox) using a UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric oxygen and moisture.[13]

OLED Device Structure & Energy Cascade

G cluster_device OLED Device Stack cluster_energy Energy Level Diagram (Simplified) ITO ITO (Anode) HTL Hole Transport Layer (HTL) (e.g., NPB) EML Emissive Layer (EML) (Host + Phosphorescent Dopant) ETL Electron Transport Layer (ETL) (e.g., Alq3) Light Light Emission (from EML) EML->Light LiF LiF (EIL) Al Aluminum (Cathode) lumo_level LUMO homo_level HOMO lumo_htl homo_htl lumo_eml homo_eml lumo_etl homo_etl Anode Hole Injection Anode->HTL Cathode Electron Injection Cathode->ETL

Caption: Layered architecture of a small-molecule OLED.

Device Characterization

To validate the performance of the fabricated device and the efficacy of the synthesized material, the following characterization is essential:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter unit and a photodetector. This provides data on turn-on voltage, current density, and brightness.

  • Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the color coordinates (CIE) and spectral purity of the emitted light.

  • External Quantum Efficiency (EQE): Calculated from the J-V-L data and the EL spectrum. This is the primary metric for device efficiency, representing the ratio of photons emitted to electrons injected.

  • Device Lifetime: Often reported as LT₅₀ or LT₉₅, the time it takes for the device's initial luminance to decrease to 50% or 95% under constant current operation.

Conclusion

5-Bromo-4-chloro-6-methyl-1-benzothiophene is a strategically designed intermediate that provides a robust entry point into a wide array of high-performance OLED materials. Its di-halogenated structure offers synthetic chemists precise control over molecular architecture through well-established cross-coupling methodologies.[7] The protocols outlined in this guide provide a validated framework for synthesizing a functional host material and fabricating a representative OLED device. By understanding the rationale behind each step, from inert atmosphere synthesis to multilayer vacuum deposition, researchers can effectively leverage this versatile building block to advance the development of next-generation organic electronic devices.

References

  • Benchchem. Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Salleh, M. M. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE.
  • ResearchGate. Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction.
  • Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
  • Journal of Materials Chemistry C. Flash-evaporated small molecule films toward low-cost and flexible organic light-emitting diodes. RSC Publishing.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Benzothiophene in Advanced Material Science.
  • ResearchGate. Synthesis of novel benzothiophene derivative as a host material for blue phosphorescent organic light-emitting diodes | Request PDF.
  • Society of Vacuum Coaters. Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials.
  • Ossila. Host Materials | Fluorescent, Phosphorescents, TADFs.
  • EPub Bayreuth. Design and Properties of Novel Host Materials for Blue TADF OLEDs.
  • RSC Publishing. Recent developments in synthetic methods for benzo[b]heteroles.
  • Noctiluca. Host materials.
  • Journal of the American Chemical Society. Insight into Regioselective Control in Aerobic Oxidative C–H/C–H Coupling for C3-Arylation of Benzothiophenes: Toward Structurally Nontraditional OLED Materials.
  • Organic Chemistry Portal. Benzothiophene synthesis.
  • Journal of Materials Chemistry C. New[5]benzothieno[3,2- b ]benzothiophene-tetraoxide-based TADF emitters with a D–A–D structure for OLED applications. RSC Publishing. Available from:

  • SciSpace. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs.
  • ResearchGate. (PDF) Characteristics Study of OLED Materials.
  • Chemical Physics Reviews. Molecular library of OLED host materials—Evaluating the multiscale simulation workflow. AIP Publishing.
  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
  • Ossila. OLED Fabrication | How to make an OLED Device.
  • Semantic Scholar. Research Article OLED Fabrication by Using a Novel Planar Evaporation Technique.
  • ChemSynthesis. 5-bromo-1-benzothiophene - 4923-87-9, C8H5BrS, density, melting point, boiling point, structural formula, synthesis.
  • ChemicalBook. Synthesis of Benzothiophene.
  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.

Sources

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Utilizing Benzothiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Core in Modern Drug Discovery

The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, is a cornerstone in medicinal chemistry.[1][2][3][4][5][6][7][8] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it a "privileged structure" for interacting with a wide array of biological targets.[1][4] This has led to the development of numerous clinically significant drugs, including the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the anti-asthmatic Zileuton.[5][9]

The therapeutic versatility of benzothiophene derivatives is extensive, with demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][5][6] The core structure serves as a versatile template, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties through strategic substitution on both the benzene and thiophene rings. This document provides a detailed guide for researchers on the practical synthesis of key benzothiophene-based pharmaceutical intermediates, focusing on robust and scalable methodologies. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into process optimization.

Strategic Approaches to Benzothiophene Synthesis

The construction of the benzothiophene core can be broadly categorized into two strategies: building the thiophene ring onto a pre-existing benzene derivative or constructing the benzene ring onto a thiophene precursor. The former is more common in pharmaceutical synthesis. Key methodologies include intramolecular cyclization reactions and transition-metal-catalyzed cross-coupling reactions.[2][3][10]

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and widely used method for the synthesis of the benzothiophene ring system.[11] These reactions often involve the formation of a carbon-sulfur bond to close the thiophene ring.

A classic and effective approach involves the acid-catalyzed cyclodehydration of an aryl thioacetyl compound. This method is particularly relevant for the synthesis of intermediates for drugs like Raloxifene.[12] The general mechanism involves the generation of a reactive intermediate that undergoes electrophilic attack on the aromatic ring to form the fused thiophene.

Another important cyclization strategy is the electrophilic cyclization of o-alkynyl aryl thioethers.[13] This reaction can be promoted by various electrophiles, including iodine, bromine, and certain transition metal catalysts like palladium and copper chlorides.[13] More recently, metal-free approaches utilizing reagents like iodine have gained traction due to their milder conditions and reduced cost.[10]

A domino reaction protocol offers an efficient route to functionalized benzothiophenes.[13] For instance, a one-pot reaction can yield 3-amino-2-formyl-functionalized benzothiophenes, which are versatile intermediates for further elaboration.[13]

Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and benzothiophenes are no exception. Palladium-catalyzed C-H arylation of thiophenes with aryl halides is a direct method for constructing 2-arylbenzothiophenes.[10]

Copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide provides a direct route to 2-substituted benzothiophenes.[10] These methods offer high efficiency and functional group tolerance.

More advanced, metal-free methods have also been developed. For instance, a twofold C-H functionalization of arenes can lead to benzothiophene formation through an interrupted Pummerer reaction/[3][3]-sigmatropic rearrangement/cyclization sequence.[14][15][16]

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the synthesis of key benzothiophene intermediates relevant to the production of Raloxifene and Sertaconazole. These protocols are designed to be reproducible and scalable for a research laboratory setting.

Protocol 1: Synthesis of a Raloxifene Intermediate: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol follows a well-established route involving the cyclodehydration of an aryl thioacetyl precursor.[12]

Workflow Diagram:

G A 3-Methoxybenzenethiol C Aryl thioacetyl intermediate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 4-Methoxyphenacyl bromide B->C E 6-Methoxy-2-(4-methoxyphenyl) benzo[b]thiophene C->E Cyclodehydration D Methanesulfonic acid D->E

Caption: Synthesis of a key Raloxifene intermediate.

Step-by-Step Methodology:

  • Synthesis of the Aryl Thioacetyl Intermediate:

    • To a solution of 3-methoxybenzenethiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 4-methoxyphenacyl bromide (1.0 eq) in acetone dropwise over 15 minutes.

    • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude aryl thioacetyl intermediate. This can be purified by recrystallization from ethanol if necessary.

  • Cyclodehydration to form the Benzothiophene Core:

    • To a solution of the aryl thioacetyl intermediate (1.0 eq) in toluene, add methanesulfonic acid (3.0 eq) at room temperature.[12]

    • Heat the reaction mixture to 90°C and stir for 4 hours.[12] Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table:

CompoundMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Aryl thioacetyl intermediate288.3585-9578-80
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene270.3570-80185-188
Protocol 2: Synthesis of a Sertaconazole Intermediate: 3-(Bromomethyl)-7-chloro-1-benzothiophene

This protocol outlines a common synthetic route to a key intermediate for the antifungal drug Sertaconazole.[17]

Workflow Diagram:

G A 7-Chloro-3-methylbenzo[b]thiophene D 3-(Bromomethyl)-7-chloro- 1-benzothiophene A->D Radical Bromination B N-Bromosuccinimide (NBS) B->D C Radical Initiator (e.g., AIBN) C->D

Caption: Synthesis of a key Sertaconazole intermediate.

Step-by-Step Methodology:

  • Radical Bromination of 7-Chloro-3-methylbenzo[b]thiophene:

    • Dissolve 7-chloro-3-methylbenzo[b]thiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    • Reflux the reaction mixture under inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The reaction can be initiated by a UV lamp if needed.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-(bromomethyl)-7-chloro-1-benzothiophene can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Data Summary Table:

CompoundMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
7-Chloro-3-methylbenzo[b]thiophene182.66-58-60
3-(Bromomethyl)-7-chloro-1-benzothiophene262.5575-85110-113

Trustworthiness and Self-Validation

The protocols described above are designed with self-validating checkpoints. The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC). The identity and purity of the synthesized intermediates must be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting points of the final products should be compared with literature values to ensure purity. For example, in Protocol 1, the disappearance of the starting thiol and bromide spots on the TLC plate and the appearance of a new product spot indicate the progress of the reaction. Similarly, in the cyclodehydration step, the consumption of the thioacetyl intermediate confirms the reaction is proceeding.

Conclusion and Future Perspectives

The benzothiophene scaffold continues to be a highly valuable framework in the design and synthesis of new pharmaceutical agents. The synthetic methodologies outlined in these application notes provide a solid foundation for researchers to prepare key benzothiophene-based intermediates. As our understanding of synthetic organic chemistry deepens, novel and more efficient synthetic routes will undoubtedly emerge. The development of metal-free, C-H activation, and domino reaction protocols are particularly promising areas of research that will likely contribute to more sustainable and cost-effective methods for the synthesis of these important pharmaceutical building blocks.[13][15][16][18]

References

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PubMed Central (PMC).
  • Synthesis Studies and the Evaluation of C6 Raloxifene Deriv
  • Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research.
  • An overview of benzo [b] thiophene-based medicinal chemistry.
  • Benzothiophene synthesis. Organic Chemistry Portal.
  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery. Benchchem.
  • Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry.
  • Synthesis of Benzothiophenes by a Twofold C–H Functionaliz
  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PubMed Central (PMC).
  • Metal-Free Synthesis of Benzothiophenes by Twofold C–H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. University of Leicester - Figshare.
  • Metal-Free Synthesis of Benzothiophenes by Twofold C−H Functionalization: Direct Access to Materials-Oriented Heteroarom
  • Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science.
  • Synthesis of Benzothiophene. ChemicalBook.
  • Process for synthesizing sertaconazole.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-chloro-6-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-6-methyl-1-benzothiophene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of multi-step heterocyclic synthesis. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to improve the yield and purity of your target compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can overcome experimental hurdles with confidence.

Proposed Synthetic Strategy: A Retrosynthetic Approach

The synthesis of a polysubstituted benzothiophene requires careful planning regarding the sequence of ring formation and functionalization. The electronic properties of the substituents and the inherent reactivity of the benzothiophene core dictate the feasibility and outcome of each step. Below is a proposed logical workflow for assembling the target molecule, which will serve as the framework for our troubleshooting guide.

Synthetic_Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Benzothiophene Core Formation cluster_2 Phase 3: Regioselective Halogenation A 1. Start: 3-Chloro-5-methylaniline B 2. Sandmeyer Reaction (Thiolation) A->B NaNO₂, HCl KSCN, CuSCN C 3. S-Alkylation B->C e.g., Ethyl Bromoacetate D 4. Intramolecular Cyclization (e.g., Friedel-Crafts Acylation) C->D Polyphosphoric Acid (PPA) or TfOH E 5. Reduction & Aromatization D->E F 6. Electrophilic Bromination E->F NBS, Acetic Acid G 7. Final Product F->G 5-Bromo-4-chloro-6-methyl- 1-benzothiophene

Caption: A proposed multi-step workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My overall yield is consistently low (<20%). How do I identify the problematic step?

A low overall yield in a multi-step synthesis is a common and frustrating issue. The cause is often a single, inefficient step or a cumulative loss across all stages. A systematic approach is required.

Answer:

Start by analyzing each step individually. Do not proceed to the next step until you have purified and calculated the yield for the current one. This isolates the problem.

  • Re-evaluate the Cyclization (Step 4): Intramolecular Friedel-Crafts type reactions are highly sensitive to the acid catalyst and temperature.[1][2]

    • Cause: Insufficiently strong acid or thermal degradation. Polyphosphoric acid (PPA) can be viscous and difficult to stir, leading to localized overheating.

    • Solution: Consider using a stronger, more soluble Brønsted acid like trifluoromethanesulfonic acid (TfOH).[3] Run small-scale trials at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and decomposition.[4]

  • Assess Starting Material Purity: The purity of your initial 3-chloro-5-methylaniline and the subsequent thiophenol intermediate is critical.

    • Cause: Isomeric impurities or residual reagents from a previous step can interfere with cyclization or subsequent halogenation.

    • Solution: Characterize your intermediates at each stage using ¹H NMR and GC-MS. Repurify any intermediate that shows significant impurities before proceeding.

  • Check for Product Loss During Workup: Benzothiophenes can be somewhat volatile or prone to adsorption on silica gel.

    • Cause: Using an excessive amount of silica gel during column chromatography or using a solvent system with excessively high polarity can lead to product loss on the column.

    • Solution: After extraction, ensure the organic layer is thoroughly dried. When performing column chromatography, use a minimal amount of silica gel and a carefully optimized solvent system (e.g., hexane/ethyl acetate gradients).

Troubleshooting_Low_Yield A Analyze each step's yield individually B Is the Cyclization Step < 50%? A->B C Optimize Acid Catalyst & Temperature (e.g., PPA vs. TfOH, 80-120°C trials) B->C Yes D Is Halogenation Step inefficient? B->D No E Verify Regioselectivity & Reagent Activity (See Q2 & Q3) D->E Yes F Check Purity of Intermediates (NMR, GC-MS) D->F No G Optimize Workup & Purification (Minimize silica, correct solvent) F->G start Low Overall Yield start->A

Caption: A decision tree for troubleshooting low yield in the synthesis.

Question 2: The final bromination step is not selective. I'm getting a mixture of isomers. How can I achieve bromination specifically at the C5 position?

Answer:

Regioselectivity in electrophilic substitution on a substituted benzothiophene is governed by the combined directing effects of all substituents on the ring. The unsubstituted benzothiophene core typically undergoes electrophilic attack at the C3 position.[5] However, your substrate (4-chloro-6-methyl-1-benzothiophene) has existing substituents that will dictate the outcome.

  • Understanding Directing Effects:

    • -CH₃ (at C6): An activating, ortho-, para- director. It will direct incoming electrophiles to the C5 and C7 positions.

    • -Cl (at C4): A deactivating, ortho-, para- director. It will direct incoming electrophiles to the C3 and C5 positions.

    • Combined Effect: Both groups strongly favor substitution at the C5 position, which is ortho to the methyl group and para to the chloro group. Substitution at C7 is sterically hindered by the C6-methyl group. Therefore, the C5 position is the most electronically and sterically favored site for bromination. If you are not observing this, it points to a problem with your reaction conditions.

  • Controlling the Reaction:

    • Cause of Non-selectivity: Harsh reaction conditions (high temperature, strong Lewis acids) can overcome the subtle electronic preferences, leading to a mixture of products. Using elemental bromine (Br₂) can be too reactive and difficult to control.[6]

    • Solution: Employ a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for controlled monobromination of activated aromatic rings.[6]

    • Recommended Conditions: Perform the reaction with 1.05 equivalents of NBS in a solvent like glacial acetic acid or a chlorinated solvent (like CCl₄ or CH₂Cl₂) at a controlled temperature, starting at 0°C and slowly warming to room temperature.[6] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-bromination.

Question 3: I'm observing over-halogenation, specifically a di-brominated product. How can this be prevented?

Answer:

The formation of di-brominated or other over-halogenated products indicates that the product of the first halogenation is more reactive than the starting material, or the reaction conditions are too harsh.

  • Stoichiometric Control:

    • Cause: Using an excess of the brominating agent.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of your brominating agent (e.g., NBS). Adding the reagent slowly as a solution rather than all at once can also help maintain a low concentration and reduce the rate of a second reaction.

  • Temperature Management:

    • Cause: Higher temperatures increase reaction rates indiscriminately and can lead to loss of selectivity.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or even lower and monitor progress. Low temperatures often enhance selectivity.[6]

  • Choice of Halogenating Agent:

    • Cause: Highly reactive agents like Br₂ in the presence of a Lewis acid are prone to causing multiple substitutions.

    • Solution: As mentioned in Q2, use a milder agent like NBS. For chlorination, reagents like sodium hypochlorite can be effective under controlled conditions.[7]

Parameter Issue Observed Corrective Action Scientific Rationale
Temperature Low Yield / Incomplete ReactionIncrease temperature in 10°C increments.Ensures sufficient energy to overcome the activation barrier.[4]
Poor Regioselectivity / Side ProductsDecrease temperature; start at 0°C.Favors the kinetically preferred product and reduces undesired pathways.[6]
Reagent Over-halogenation / Low SelectivitySwitch from Br₂ to NBS.NBS is a milder electrophile, offering better control over monosubstitution.[6]
Solvent Poor Solubility / Slow ReactionScreen solvents with different polarities (e.g., Acetic Acid, DCE, THF).Optimizes the solubility of reagents and can stabilize reaction intermediates.[4]
Reaction Time Incomplete ReactionIncrease reaction time and monitor by TLC.Allows the reaction to proceed to completion.[4]
Product DegradationDecrease reaction time; quench upon completion.Minimizes exposure of the product to harsh conditions that could cause decomposition.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final 5-Bromo-4-chloro-6-methyl-1-benzothiophene product?

A1: Purification of halogenated aromatic compounds often requires column chromatography followed by recrystallization.

  • Column Chromatography: Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate). This is effective at separating isomers and less polar impurities.[8][9]

  • Recrystallization: After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can remove trace impurities and provide a highly pure, crystalline solid.

Q2: Which analytical techniques are essential for this synthesis?

A2: A combination of techniques is crucial:

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress in real-time.

  • ¹H and ¹³C NMR Spectroscopy: The most important tool for structural confirmation of your intermediates and final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts. The isotopic pattern for one bromine and one chlorine atom will be a key diagnostic feature.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing the purity of your product and quantifying isomeric impurities.

Q3: Are there any metal-free alternatives for the cyclization step?

A3: Yes, while acid-catalyzed cyclizations are common, several metal-free alternatives have been developed for benzothiophene synthesis. These can be advantageous for avoiding potential metal contamination in pharmaceutical applications.[10]

  • Photochemical Reactions: Some methods utilize visible light photocatalysis to initiate radical cyclizations, often under very mild conditions.[8][11]

  • Electrochemical Synthesis: Electrochemistry offers a green and reagent-free way to promote cyclization reactions.[12]

  • Iodine-Catalyzed Reactions: Molecular iodine can act as an electrophile to promote the cyclization of thiophenols with alkynes under metal-free conditions.

Detailed Experimental Protocols

Protocol 1: Optimized Intramolecular Cyclization

This protocol describes the cyclization of an appropriate S-alkylated thiophenol precursor to form the 4-chloro-6-methyl-1-benzothiophene core.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the thiophenol precursor (1 equivalent).

  • Acid Addition: Under a nitrogen atmosphere, cautiously add trifluoromethanesulfonic acid (TfOH) (10 equivalents) at 0°C. The addition should be slow to control the exotherm.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzothiophene derivative.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Protocol 2: Regioselective Bromination

This protocol details the selective bromination of 4-chloro-6-methyl-1-benzothiophene at the C5 position.

  • Dissolution: Dissolve the benzothiophene substrate (1 equivalent) in glacial acetic acid (approx. 0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution in an ice-water bath to 0-5°C.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in glacial acetic acid. Add this solution dropwise to the cooled substrate solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC.

  • Workup: Pour the reaction mixture into a beaker of cold water. A precipitate should form. If not, extract with ethyl acetate (3 x 30 mL).

  • Washing: If extracted, wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography if necessary to yield the final 5-Bromo-4-chloro-6-methyl-1-benzothiophene.

References

  • Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
  • Yoshikai, N. (2016). Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • ResearchGate. (n.d.). Synthetic concept via Friedel‐Crafts acylation was not successfully applied.
  • Ye, L. M., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry.
  • PMC. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite.
  • Benchchem. (n.d.). Overcoming challenges in the bromination of benzothiazole-2-amines.
  • Chemistry LibreTexts. (n.d.). Synthesis and Reactions of Benzofuran and Benzothiophene.
  • Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters.
  • (Reference for general synthetic methods, not directly cited in text) One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
  • (Reference for purification/adsorption, not directly cited in text) ResearchGate. (n.d.). Adsorptive removal of benzothiophene using porous copper-benzenetricarboxylate loaded with phosphotungstic acid.
  • MDPI. (2024). Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from

  • Da Silva, F. S., et al. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC - NIH.
  • (Reference for general troubleshooting, not directly cited in text) Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation.
  • Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • PMC. (n.d.). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction.

Sources

Navigating the Steric Maze: A Technical Guide to Functionalizing 4-Chloro-Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

The 4-position of the benzothiophene scaffold presents a significant steric challenge for chemical transformations. The proximity of the fused benzene ring creates a sterically congested environment that can hinder catalyst-substrate interactions, leading to low reaction yields, sluggish conversions, and a host of undesirable side reactions. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower researchers in overcoming these synthetic hurdles. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven strategies to facilitate your success in the synthesis of novel 4-substituted benzothiophene derivatives, which are crucial scaffolds in medicinal chemistry and materials science.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions at the C4-position of benzothiophene so challenging?

A1: The primary obstacle is steric hindrance. The C4 position is flanked by the bulky fused benzene ring, which impedes the approach of the palladium catalyst's bulky ligands to the C-Cl bond for oxidative addition, a critical step in most cross-coupling catalytic cycles.[3] This steric clash can significantly increase the activation energy of this step, leading to slow reaction rates or complete lack of reactivity. Furthermore, the electron-rich nature of the benzothiophene ring can also influence the oxidative addition step.

Q2: I'm observing significant amounts of dehalogenation (hydrodehalogenation) of my 4-chlorobenzothiophene starting material. What is causing this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom. This can occur through two primary pathways:

  • β-Hydride Elimination: If your coupling partner or other species in the reaction mixture contains a β-hydrogen, the palladium-aryl intermediate can undergo β-hydride elimination to form a palladium-hydride species, which can then reductively eliminate with the aryl group to give the dehalogenated product.

  • Protonolysis: The palladium-aryl intermediate can react with a proton source in the reaction mixture (e.g., water, alcohol, or even certain amine bases) to yield the dehalogenated product.

Mitigation Strategies:

  • Choice of Base: Avoid using strong, sterically hindered alkoxide bases like NaOtBu if possible, as they can sometimes promote β-hydride elimination. Consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[4][5]

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry to minimize proton sources.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes favor the desired reductive elimination over side reactions.

Q3: My Suzuki-Miyaura coupling is failing. What are the first things I should check?

A3: For a failing Suzuki-Miyaura coupling with 4-chlorobenzothiophene, a systematic check of your reaction components and conditions is crucial:

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not degraded. Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture.[4]

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen). Use fresh, high-quality boronic acid.

  • Base Activation: The base is critical for activating the boronic acid. Ensure it is of high purity and, if it's a solid, that it is finely powdered to maximize surface area.

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[4]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Issue: Low to No Product Formation with Sterically Hindered Arylboronic Acids

This is a classic problem of dual steric hindrance from both coupling partners.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

Detailed Explanation:

  • Step 1: Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary to deprotonate the amine and facilitate its coordination to the palladium center. [4][5]* Step 2: Ligand Choice: The Buchwald and Hartwig groups have developed a range of specialized ligands for different classes of amines. For sterically hindered secondary amines, ligands like RuPhos are often superior. For bulky primary amines, BrettPhos is a good starting point. [4][5]* Step 3 & 4: Reaction Conditions: Higher temperatures and solvents with higher boiling points can provide the necessary energy to overcome the steric barriers in both the oxidative addition and reductive elimination steps.

Guide 3: Sonogashira Coupling

Issue: Homocoupling of the Alkyne (Glaser Coupling) and Low Product Yield

The Sonogashira coupling is susceptible to the copper-catalyzed homocoupling of the terminal alkyne, especially at elevated temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Sonogashira couplings with high homocoupling.

Detailed Explanation:

  • Step 1: Copper-Free Conditions: The most direct way to eliminate Glaser homocoupling is to remove the copper co-catalyst. [6][7]Modern palladium-phosphine catalyst systems are often active enough to facilitate the Sonogashira coupling without copper, especially with more reactive aryl halides.

  • Step 2: Ligand Selection: Bulky phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.

  • Step 3 & 4: Base and Solvent Optimization: The choice of amine base and solvent can significantly impact the reaction rate and selectivity. A screen of different conditions is often necessary to find the optimal combination for your specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chlorobenzothiophene with a Sterically Hindered Arylboronic Acid

Reaction Scheme:

Materials:

  • 4-Chlorobenzothiophene (1.0 equiv)

  • ortho-Substituted arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • Anhydrous, degassed toluene (0.2 M)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chlorobenzothiophene, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Chlorobenzothiophene with a Secondary Amine

Reaction Scheme:

Materials:

  • 4-Chlorobenzothiophene (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene (0.2 M)

Procedure:

  • In a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried vial with a stir bar.

  • Add the anhydrous, degassed toluene, followed by 4-chlorobenzothiophene and the secondary amine.

  • Seal the vial and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography. [8]

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling of 4-Chlorobenzothiophene

Reaction Scheme:

Materials:

  • 4-Chlorobenzothiophene (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Tetrabutylammonium fluoride (TBAF) (3.0 equiv)

Procedure:

  • To a Schlenk tube, add 4-chlorobenzothiophene, PdCl₂(PPh₃)₂, and TBAF.

  • Evacuate and backfill with argon three times.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. [9]

References

  • Substituted benzothiophene - Grokipedia. (URL: Not available)
  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC. ([Link])

  • Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands - IT Services - University of Liverpool. ([Link])

  • Buchwald–Hartwig amination - Wikipedia. ([Link])

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. ([Link])

  • Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. ([Link])

  • Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. ([Link])

  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - Frontiers. ([Link])

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. ([Link])

  • Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. ([Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])

  • Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool. ([Link])

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ([Link])

  • Highly efficient copper and ligand free protocol for the room temperature Sonogashira reaction - The Royal Society of Chemistry. ([Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. ([Link])

  • Copper-free Sonogashira coupling - The chemical reaction database. ([Link])

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ([Link])

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ([Link])

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. ([Link])

  • The Suzuki Reaction - Andrew G Myers Research Group. ([Link])

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC. ([Link])

  • Sonogashira Coupling - Organic Chemistry Portal. ([Link])

  • Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies | The Journal of Organic Chemistry - ACS Publications. ([Link])

  • DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. ([Link])

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ([Link])

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides | Journal of the American Chemical Society - ACS Publications. ([Link])

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. ([Link])

  • 1.26: Oxidative Addition/Reductive Elimination - Chemistry LibreTexts. ([Link])

  • Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands - CHIMIA. ([Link])

  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group. ([Link])

  • Cross-coupling reaction - Wikipedia. ([Link])

  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing). ([Link])

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. ([Link])

  • Functionalization and Properties Investigations of Benzothiophene Derivatives - Open Readings 2026. ([Link])

  • Development of Chemoselective Suzuki‑Miyaura Coupling Reactions - 高知工科大学. ([Link])

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - MDPI. ([Link])

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-portal.org. ([Link])

Sources

Validation & Comparative

Technical Guide: 13C NMR Characterization of 5-Bromo-4-chloro-6-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution structural analysis framework for 5-Bromo-4-chloro-6-methyl-1-benzothiophene , a dense pharmacophore scaffold often encountered in the development of selective estrogen receptor modulators (SERMs) and antifungal agents.

Characterizing poly-halogenated heterocycles presents unique challenges due to the "Heavy Atom Effect" (Bromine) and steric crowding, which can lead to anomalous chemical shifts and long relaxation times. This guide moves beyond standard spectral listing, offering a predictive assignment model validated against substituent chemical shift (SCS) additivity rules. It compares this specific target against potential regioisomeric alternatives to ensure structural integrity during synthesis.

Part 1: Predictive Spectral Analysis & Assignment Logic

In the absence of a reference standard from a commercial library, structural validation relies on the precise calculation of Substituent Chemical Shifts (SCS) applied to the benzo[b]thiophene core.

The Benzo[b]thiophene Core (Reference Baseline)

The parent molecule, benzo[b]thiophene, exhibits the following characteristic


C NMR signals in CDCl

:
Carbon PositionBase Shift (

, ppm)
Electronic Environment
C-2 126.2Thiophene ring (alpha to S)
C-3 123.8Thiophene ring (beta to S)
C-4 123.6Benzene ring (alpha to fusion)
C-5 124.2Benzene ring (beta to fusion)
C-6 124.8Benzene ring (beta to fusion)
C-7 122.5Benzene ring (alpha to fusion)
C-3a 139.6Quaternary (Bridgehead)
C-7a 139.7Quaternary (Bridgehead)
Predicted Shifts for 5-Bromo-4-chloro-6-methyl-1-benzothiophene

By applying additivity rules for the substituents 4-Cl , 5-Br , and 6-Me , we generate the expected spectral fingerprint. Note the Heavy Atom Effect of Bromine at C-5, which typically causes an upfield (shielding) shift, counter-intuitive to its electronegativity.

CarbonBase (

)
Substituent Effects (Approx.)[1][2][3][4][5]Predicted Shift (

)
Assignment Notes
C-4 123.6ipso-Cl (+6) , ortho-Br (+2), meta-Me (-0.1)131.5 ± 1.5 Deshielded by Cl; Quaternary signal.
C-5 124.2ipso-Br (-6) , ortho-Cl (-2), ortho-Me (+1)117.2 ± 1.5 Diagnostic Peak: Upfield shift due to Br heavy atom effect.
C-6 124.8ipso-Me (+9) , ortho-Br (+2), meta-Cl (+1)136.8 ± 1.5 Deshielded by Methyl; Quaternary signal.
C-7 122.5ortho-Me (+1), meta-Br (+2), para-Cl (-2)123.5 ± 1.0 C-H Signal: Only protonated carbon on the benzene ring.
C-2 126.2Long-range effects only (< 1 ppm)126.5 ± 0.5 Characteristic thiophene doublet in HSQC.
C-3 123.8Long-range effects only (< 1 ppm)124.0 ± 0.5 Characteristic thiophene doublet in HSQC.
Me-6 N/AMethyl group on aromatic ring20.0 - 22.0 High intensity aliphatic signal.

Part 2: Comparative Analysis (Distinguishing Alternatives)

A critical risk in synthesizing poly-substituted aromatics is regioisomerism. The table below compares the Target (5-Br, 4-Cl, 6-Me) against a likely Alternative (isomer formed via migration or incorrect precursor).

Target vs. Alternative (Regioisomer Differentiation)
FeatureTarget Product (5-Br, 4-Cl, 6-Me)Alternative Isomer (5-Br, 6-Cl, 4-Me)Differentiation Logic
C-4 Shift ~131.5 ppm (Cl-substituted)~134.0 ppm (Me-substituted)Methyl ipso effect (+9) vs Chloro ipso effect (+6).
C-6 Shift ~136.8 ppm (Me-substituted)~130.0 ppm (Cl-substituted)Me at C6 pushes this peak significantly downfield.
C-5 Shift ~117.2 ppm (Br-substituted)~117.2 ppm (Br-substituted)Ineffective: Both have Br at C5; this peak will not distinguish them.
NOE Signal NOE between Me-6 and H-7 NOE between Me-4 and H-3 Definitive: Target shows Me/H-7 correlation; Isomer shows Me/H-3 correlation.

Part 3: Experimental Protocol & Visualization

Validated Acquisition Workflow

To resolve the quaternary carbons (C-4, C-5, C-6, C-3a, C-7a) which often suffer from long


 relaxation times, the following protocol is mandatory.
  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor). Note: DMSO will shift peaks ~1-2 ppm downfield.
  • Relaxation Agent: Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

    
    ] . This paramagnetic relaxation agent shortens 
    
    
    
    for quaternary carbons, allowing for quantitative integration and visibility of the C-Br and C-Cl carbons.
  • Pulse Sequence: Inverse Gated Decoupling (for quantitative 13C) or standard Proton-Decoupled (for assignment).

  • Delay (D1): Set to > 2 seconds (with Cr(acac)

    
    ) or > 5 seconds (without).
    
Assignment Logic Tree (DOT Diagram)

NMR_Assignment_Logic cluster_legend Legend Start Acquire 13C & DEPT-135 Spectra Count_CH Count CH Signals (DEPT-135) Start->Count_CH Check_CH How many CH signals? Count_CH->Check_CH Three_CH 3 CH Signals Found (C2, C3, C7) Check_CH->Three_CH 3 (Correct) Unexpected >3 or <3 CH Signals (Impure or Wrong Scaffold) Check_CH->Unexpected Mismatch Quaternary Analyze Quaternary Region (115-145 ppm) Three_CH->Quaternary C5_Check Locate C-5 (C-Br) Look for ~117 ppm Quaternary->C5_Check C6_Check Locate C-6 (C-Me) Look for ~137 ppm C5_Check->C6_Check Confirm Confirm Structure: 5-Br-4-Cl-6-Me C6_Check->Confirm key Blue: Analysis Step | Green: Validation | Red: Critical Check

Caption: Logic flow for confirming the 5-Bromo-4-chloro-6-methyl-1-benzothiophene structure using 13C/DEPT data.

Synthesis & Characterization Pathway

Synthesis_Pathway Precursor Benzothiophene Scaffold Step1 Chlorination (C4) Electrophilic Sub. Precursor->Step1 Step2 Bromination (C5) Regioselective Step1->Step2 Step3 Methylation (C6) Cross-Coupling Step2->Step3 Product Target Product 5-Br-4-Cl-6-Me Step3->Product QC QC: 13C NMR Check C5 @ 117ppm Product->QC

Caption: Sequential functionalization pathway highlighting the critical QC checkpoint at the final stage.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Synthesized Benzothiophenes. Retrieved from

  • SpectraBase. (2025).[6] Benzo[b]thiophene 13C NMR Chemical Shifts. Wiley Science Solutions. Retrieved from

  • Reich, H. J. (2024).[5] 13C NMR Chemical Shift Data and Substituent Effects. University of Wisconsin-Madison, Organic Chemistry Data. Retrieved from

  • PubChem. (2024).[7] Compound Summary: 2-Bromo-5-chloro-3-methylbenzo[b]thiophene (Analog).[7] National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization. RSC Advances. Retrieved from

Sources

A Comparative Guide to the LC-MS Fragmentation of Halogenated Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel or known compounds is a cornerstone of scientific advancement. Halogenated benzothiophenes are a critical class of scaffolds in pharmaceuticals and material science, where the nature and position of the halogen substituent dramatically influence their biological activity and physicochemical properties. Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as an indispensable tool for the analysis of these compounds. This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of halogenated benzothiophenes, offering insights into how different halogens—fluorine, chlorine, bromine, and iodine—direct the fragmentation pathways.

Introduction to LC-MS for Halogenated Aromatics

Liquid chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of components in a mixture. For halogenated benzothiophenes, which are often found in complex matrices, LC provides the necessary separation, while MS offers sensitive and specific detection. The choice of ionization source is critical; Electrospray Ionization (ESI) is suitable for moderately polar compounds, while Atmospheric Pressure Chemical Ionization (APCI) is often preferred for less polar, more volatile analytes. This guide will focus on fragmentation behavior under conditions typical for both ESI and APCI, which often yield similar fragmentation patterns for this class of compounds in the positive ion mode, primarily through protonation to form the [M+H]⁺ ion.

Upon isolation of the protonated molecular ion ([M+H]⁺) in a tandem mass spectrometer, collision-induced dissociation (CID) is employed to induce fragmentation. The resulting product ions provide a structural fingerprint of the molecule. The fragmentation of the benzothiophene core and the influence of the halogen substituent are the two key factors dictating the observed mass spectrum.

The Benzothiophene Core: Fundamental Fragmentation Pathways

The fragmentation of the protonated benzothiophene core generally proceeds through several key pathways. Understanding these provides a baseline for interpreting the spectra of its halogenated derivatives. The initial protonation is likely to occur on the sulfur atom or the aromatic system.

A primary fragmentation route involves the cleavage of the thiophene ring. A common loss is that of a thioformyl radical (•CHS) or the neutral loss of thioformaldehyde (CH₂S), although the latter is less common from the protonated species. Another significant fragmentation pathway involves the loss of acetylene (C₂H₂) from the benzene ring, leading to a five-membered ring system.

Influence of Halogen Substituents on Fragmentation

The presence of a halogen atom significantly influences the fragmentation of the benzothiophene ring. The nature of the halogen (its electronegativity, size, and the strength of the C-X bond) dictates the preferred fragmentation channels.

General Mechanisms

Two primary fragmentation pathways are initiated by the halogen substituent:

  • Loss of the Halogen Radical (•X): This is a common fragmentation pathway, particularly for bromine and iodine, where the C-X bond is weaker. This results in a fragment ion at [M+H-X]⁺.

  • Loss of Hydrogen Halide (HX): This is a common neutral loss, especially for fluorine and chlorine, where the H-X bond is strong. This pathway results in an ion at [M+H-HX]⁺.

The position of the halogen on the benzothiophene ring will also influence the relative abundance of these fragments due to stability differences in the resulting ions.

Comparative Fragmentation of Halogenated Benzothiophenes

The following sections detail the expected major fragmentation pathways for benzothiophenes substituted with different halogens. While direct comparative experimental data is not abundant in the literature, these proposed pathways are based on established fragmentation principles of halogenated aromatic compounds.

Due to the strong C-F bond, the loss of a fluorine radical is not a favored pathway. The most characteristic fragmentation is the neutral loss of hydrogen fluoride (HF) .

Caption: Proposed fragmentation of chloro-benzothiophenes.

The C-Br bond is weaker than the C-Cl bond, making the loss of the bromine radical (•Br) a more dominant fragmentation pathway. The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear indication of its presence, with M+ and M+2 peaks of nearly equal intensity for bromine-containing ions.

Caption: Proposed fragmentation of bromo-benzothiophenes.

With the weakest carbon-halogen bond, the loss of the iodine radical (•I) is the most facile and often the most abundant fragmentation pathway for iodo-benzothiophenes. Iodine is monoisotopic (¹²⁷I), so no isotopic pattern is observed for iodine-containing fragments.

Caption: Proposed fragmentation of iodo-benzothiophenes.

Comparative Data Summary

The following table summarizes the key predicted fragmentation pathways for monosubstituted halogenated benzothiophenes. The relative abundance is a prediction based on bond strengths and the stability of the resulting fragments.

Halogen SubstituentMolecular Ion (m/z)Key Fragmentation PathwayProduct Ion (m/z)Predicted Relative AbundanceIsotopic Signature
Fluoro- 153.02Neutral Loss of HF133.03HighNone
Chloro- 169.00 / 171.00Loss of •Cl134.04ModerateM/M+2 (3:1)
Neutral Loss of HCl133.03ModerateNone
Bromo- 212.95 / 214.95Loss of •Br134.04HighM/M+2 (1:1)
Neutral Loss of HBr133.03LowNone
Iodo- 260.94Loss of •I134.04Very HighNone

Experimental Protocol: A Generalized LC-MS/MS Workflow

This section provides a representative experimental protocol for the analysis of halogenated benzothiophenes. Optimization of these parameters for specific isomers and instrument platforms is recommended.

Sample Preparation
  • Prepare a stock solution of the halogenated benzothiophene standard at 1 mg/mL in methanol or acetonitrile.

  • Perform serial dilutions to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

Liquid Chromatography Method
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Method
  • Ionization Source: ESI or APCI, positive ion mode.

  • Capillary Voltage: 3.5 kV (ESI)

  • Source Temperature: 150 °C (ESI)

  • Desolvation Temperature: 350 °C (ESI)

  • Gas Flow: Instrument-specific optimization required.

  • MS1 Scan Range: m/z 100-400

  • MS/MS: Product ion scan of the protonated molecular ion ([M+H]⁺).

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

Caption: Generalized workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS fragmentation of halogenated benzothiophenes is systematically influenced by the nature of the halogen substituent. A clear trend is observable where the propensity for the loss of the halogen radical increases with the decreasing strength of the carbon-halogen bond (F < Cl < Br < I). Conversely, the neutral loss of hydrogen halide is more prominent for the more electronegative halogens. These predictable fragmentation patterns, in conjunction with the characteristic isotopic signatures of chlorine and bromine, provide a robust framework for the identification and structural elucidation of this important class of compounds. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in drug discovery and related fields, enabling more confident and efficient characterization of halogenated benzothiophenes.

References

Comparing reactivity of 5-bromo vs 4-chloro benzothiophene sites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 5-Bromo vs. 4-Chloro Benzothiophene Sites Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

In the structural optimization of benzothiophene scaffolds, the choice between a 5-bromo and 4-chloro handle is not merely a matter of halogen availability; it dictates the entire synthetic strategy.

  • 5-Bromobenzothiophene (5-Br-BT): The "Standard" Path. Highly reactive in Pd-catalyzed cross-couplings and susceptible to lithium-halogen exchange. The C5 position is sterically accessible, behaving like a typical para-substituted aryl bromide.

  • 4-Chlorobenzothiophene (4-Cl-BT): The "Hard" Path. Significantly less reactive due to a stronger C–Cl bond and, critically, peri-strain from the adjacent C3 position. Functionalization at C4 often requires specialized ligands (e.g., Buchwald precatalysts, PEPPSI) or alternative activation strategies (e.g., S-oxide activation).

Verdict: Use 5-Br for rapid library generation. Reserve 4-Cl for late-stage diversification where metabolic stability (due to the "Magic Chloro" effect) or specific structure-activity relationship (SAR) constraints are required.

Mechanistic & Theoretical Framework

Electronic and Steric Disparities

The reactivity difference stems from two fundamental physical properties: Bond Dissociation Energy (BDE) and Steric Environment .

Feature5-Bromobenzothiophene4-ChlorobenzothiopheneImpact on Reactivity
C–X BDE ~81 kcal/mol~96 kcal/molOxidative Addition: Fast for 5-Br; Rate-limiting/Slow for 4-Cl.
Sterics Unhindered (Beta-like)Peri-Hindered (Alpha-like)Catalyst Approach: C4 is shielded by the C3-H vector.
Lithiation Li-Hal Exchange feasibleDirected Ortho-Lithiation (C2) dominatesSelectivity: 4-Cl is stable to bases that would degrade 5-Br.
Visualization of Reactivity Hotspots

The following diagram illustrates the steric and electronic landscape. Note the "red zone" at C4 due to the peri-interaction with C3.

BenzothiopheneReactivity BT_Core Benzothiophene Scaffold C5_Br C5-Bromo Site (High Reactivity) BT_Core->C5_Br Standard Pd(0) Oxidative Addition C4_Cl C4-Chloro Site (Low Reactivity) BT_Core->C4_Cl Steric Clash (Peri) Strong C-Cl Bond C2_Pos C2 Position (Lithiation Site) BT_Core->C2_Pos pKa ~32 Deprotonation Peri_Effect Peri-Interaction (C3-H vs C4-X) C4_Cl->Peri_Effect

Figure 1: Reactivity map showing the accessible C5 position versus the sterically hindered C4 position.

Experimental Comparison: Cross-Coupling

The most common application for these halides is Suzuki-Miyaura coupling. The protocols below highlight the difference in "ease of synthesis."

Protocol A: 5-Bromobenzothiophene (The "Easy" Way)

Standard conditions work efficiently. No specialized ligands are required.

  • Reagents: 5-Br-BT (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Conditions: Heat to 80 °C for 2–4 hours.

  • Mechanism: Rapid oxidative addition of Pd(0) into the weak C–Br bond.

  • Typical Yield: 85–95%.

Protocol B: 4-Chlorobenzothiophene (The "Hard" Way)

Standard conditions often fail or stall. Requires electron-rich, bulky phosphines to facilitate oxidative addition into the strong, hindered C–Cl bond.

  • Reagents: 4-Cl-BT (1.0 equiv), Arylboronic acid (1.5 equiv), Pd-PEPPSI-IPr or Pd₂(dba)₃ + XPhos (2–5 mol%), K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Conditions: Heat to 100–110 °C for 12–24 hours.

  • Critical Step: The ligand (e.g., XPhos, IPr) is essential to boost the electron density on Palladium, allowing it to break the inert C4–Cl bond.

  • Typical Yield: 50–75% (highly substrate dependent).

Comparative Data Table

The following data is synthesized from general reactivity trends in fused heterocycles [1][2].

Parameter5-Br Coupling4-Cl Coupling
Catalyst System Pd(PPh₃)₄ (Generic)Pd-PEPPSI / XPhos (Specialized)
Temperature 60–80 °C>100 °C
Time 2–4 h12–24 h
Side Reactions Minimal (some homocoupling)Protodehalogenation, C2-Arylation (if C2-H is acidic)
Cost of Catalyst LowHigh

Experimental Comparison: Lithiation & Exchange

A critical divergence occurs when treating these molecules with organolithium reagents (e.g., n-BuLi).

The C2-Deprotonation Trap

Benzothiophenes are acidic at the C2 position.

  • Scenario: Treating 4-chlorobenzothiophene with n-BuLi at -78 °C.

  • Outcome: C2-Lithiation. The Cl atom is too stable to undergo exchange faster than the C2 proton is removed. This allows for functionalization at C2 while keeping the C4-Cl intact.

    • Application: Synthesis of 2-substituted-4-chlorobenzothiophenes.

  • Scenario: Treating 5-bromobenzothiophene with t-BuLi (or n-BuLi under specific conditions).

  • Outcome: Lithium-Halogen Exchange. The C–Br bond is weak enough that exchange competes with or dominates over deprotonation, especially with t-BuLi.

    • Risk: If you want to functionalize C2, the C5-Br might be lost (scrambling).

Decision Logic for Lithiation

LithiationLogic Start Select Substrate Sub_Br 5-Bromobenzothiophene Start->Sub_Br Sub_Cl 4-Chlorobenzothiophene Start->Sub_Cl Reagent Add n-BuLi (-78°C) Sub_Br->Reagent Sub_Cl->Reagent Result_Br Mixture Risk: Li-Hal Exchange (C5) + Deprotonation (C2) Reagent->Result_Br Weak C-Br Bond Result_Cl Clean Reaction: Exclusive C2-Lithiation Reagent->Result_Cl Strong C-Cl Bond

Figure 2: Decision tree for lithiation strategies. 4-Cl offers orthogonal protection of the halogen during C2 functionalization.

Advanced Strategy: C4 Activation via S-Oxide

Since direct C4 coupling is difficult, a modern "trick" involves oxidizing the sulfur.

  • Oxidation: Convert Benzothiophene to Benzothiophene-1-oxide.

  • Activation: The S-oxide directs nucleophiles/radicals to the C4 position (electronic bias changes).

  • Coupling: Perform C–H functionalization at C4.

  • Reduction: Reduce back to the benzothiophene. Reference: This strategy bypasses the need for a pre-existing 4-Cl handle entirely in some cases [3].

References

  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole. (Extrapolated reactivity trends for fused S-heterocycles).

  • Organic Chemistry Portal. Synthesis of Benzothiophenes and Cross-Coupling Methodologies.

  • Procter, D. J., et al. Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides.[1] Angew.[2] Chem. Int. Ed., 2023.[1][3][4][5]

  • ChemicalBook. 4-Chlorobenzothiophene Properties and Synthesis.

Sources

Technical Comparison Guide: IR Spectroscopy of 5-Bromo-4-chloro-6-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-chloro-6-methyl-1-benzothiophene (CAS: 1935239-43-2) is a highly functionalized heterocyclic building block, critical in the synthesis of advanced pharmaceutical intermediates (e.g., for antifungal or anticancer scaffolds).[1][2][3][4][5][6] Its structural complexity—featuring a specific halogenation pattern on the benzene ring while retaining an unsubstituted thiophene ring—presents unique spectroscopic challenges.

This guide provides a technical framework for identifying this compound using Infrared (IR) Spectroscopy. Unlike standard catalog entries, this document focuses on comparative differentiation , enabling researchers to distinguish the target molecule from common structural isomers (e.g., 2,3-substituted variants) and synthetic precursors.

Part 1: Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its vibrating components. The target molecule consists of a benzo[b]thiophene core with a specific substitution pattern:

  • Benzene Ring: Tetrasubstituted (Positions 4, 5, 6, and fusion 7a/3a). It bears a Chloro (C4) , Bromo (C5) , and Methyl (C6) group.

  • Thiophene Ring: Unsubstituted at positions 2 and 3.

  • Protons: Only three aromatic protons remain: C2-H , C3-H (thiophene), and C7-H (benzene).[1]

Vibrational Zones of Interest
Functional UnitKey Vibrational ModeFrequency Range (cm⁻¹)Diagnostic Value
Thiophene Ring (C2-H, C3-H) C-H Stretching3080 – 3120High: Confirms unsubstituted thiophene ring.[1]
Methyl Group (C6-CH₃) C-H Stretching (Asym/Sym)2920 – 2960 / ~2850High: Confirms presence of alkyl substituent.[1]
Benzene Ring (C7-H) C-H Out-of-Plane (OOP) Bend860 – 900Critical: Diagnostic for isolated aryl proton (pentasubstituted benzene pattern).[1]
Halogens (C-Cl, C-Br) C-X Stretching600 – 800 (Fingerprint)Medium: Often obscured, but C-Cl may appear ~1050-1090 (in-plane).[1]
Part 2: Comparative Peak Analysis

The following table contrasts the target molecule with its most likely structural isomer (2-bromo-5-chloro-3-methyl-1-benzothiophene) and the unsubstituted parent core.[1] This comparison is essential for Quality Control (QC) to ensure the halogens are in the correct positions.

Table 1: Diagnostic IR Peak Comparison
Vibrational ModeTarget Molecule (5-Br-4-Cl-6-Me)Isomer "Negative Control" (2-Br-5-Cl-3-Me)Differentiation Logic
Thiophene C-H Stretch Present (~3100 cm⁻¹)Absent The isomer is fully substituted at C2/C3; the target retains these protons.[1]
Methyl C-H Stretch Present (2920-2960 cm⁻¹)Present (2920-2960 cm⁻¹)Both contain a methyl group; not useful for distinguishing isomers.[1]
Thiophene C-H OOP Bend Strong Band (700-760 cm⁻¹)Absent The target shows the characteristic "wag" of the cis-like thiophene protons.
Benzene C-H OOP Bend Isolated H (~870-890 cm⁻¹)Two Adjacent H (~810-840 cm⁻¹)Target has 1 isolated H (C7).[1] Isomer has 2 adjacent H (C6, C7) or isolated depending on pattern.
C=C Ring Breathing ~1450, 1560 cm⁻¹~1450, 1560 cm⁻¹General skeletal vibrations; similar for both.

Note: The presence of the Thiophene C-H stretch (>3080 cm⁻¹) and the C-H Out-of-Plane bend (~700-760 cm⁻¹) are the definitive "Fingerprints" that confirm the thiophene ring is not substituted.[1]

Part 3: Experimental Protocol (Self-Validating)

To obtain reproducible data suitable for the comparison above, follow this rigorous protocol.

Method: Fourier Transform Infrared Spectroscopy (FT-IR) Technique: Attenuated Total Reflectance (ATR) or KBr Pellet.[1]

Step-by-Step Workflow:

  • Sample Preparation (Solid State):

    • ATR Method (Preferred for speed): Place ~2 mg of the crystalline solid onto the diamond crystal. Apply high pressure using the anvil to ensure intimate contact.

    • KBr Method (Preferred for resolution): Grind 1 mg of sample with 100 mg of spectroscopic-grade KBr. Press into a translucent pellet under vacuum (8-10 tons pressure). Why? This removes moisture and prevents scattering, sharpening the critical fingerprint region (600-900 cm⁻¹).

  • Instrument Parameters:

    • Range: 4000 – 400 cm⁻¹ (Must capture low-frequency halogen bands).[1]

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans (to improve Signal-to-Noise ratio for weak aromatic overtones).

  • Background Correction:

    • Collect an air background immediately before the sample to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Validation Check (Self-Correction):

    • Check 1: Is the baseline flat? If sloping, re-grind the KBr pellet (particle size is too large).

    • Check 2: Are the C-H alkyl peaks (2900 cm⁻¹) visible? If not, check sample contact/quantity.

    • Check 3: Is the CO₂ doublet at 2350 cm⁻¹ subtracted? If negative peaks appear, purge the chamber.

Part 4: Data Interpretation Workflow

Use the following logic flow to confirm the identity of your sample based on the spectral data collected.

IR_Analysis_Flow Start Start: Analyze Spectrum (4000 - 400 cm⁻¹) Check_Alkyl Check 2800-3000 cm⁻¹ Are Methyl peaks present? Start->Check_Alkyl Check_Thiophene Check 3080-3120 cm⁻¹ Is Thiophene C-H stretch present? Check_Alkyl->Check_Thiophene Yes Decision_Wrong Error: Alkyl Group Missing Check Synthesis Check_Alkyl->Decision_Wrong No Check_Fingerprint Check 700-760 cm⁻¹ Is Thiophene C-H Wag present? Check_Thiophene->Check_Fingerprint Yes Decision_Isomer Likely Isomer: 2,3-Substituted Benzothiophene Check_Thiophene->Decision_Isomer No (Peaks Absent) Check_Fingerprint->Decision_Isomer No Decision_Target Confirmed Target: 5-Bromo-4-chloro-6-methyl (Unsubstituted Thiophene Ring) Check_Fingerprint->Decision_Target Yes (Strong Band)

Figure 1: Decision tree for distinguishing 5-Bromo-4-chloro-6-methyl-1-benzothiophene from its 2,3-substituted isomers using IR spectral features.

References
  • Sigma-Aldrich (Enamine). 5-bromo-4-chloro-6-methyl-1-benzothiophene Product Entry (CAS 1935239-43-2).[1] Retrieved from .[1]

  • NIST Mass Spectrometry Data Center. Benzo[b]thiophene IR Spectrum & Vibrational Assignments. NIST Chemistry WebBook, SRD 69. Retrieved from .

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for polysubstituted benzene and thiophene C-H wagging frequencies).
  • PubChem. 2-bromo-5-chloro-3-methylbenzo[b]thiophene (Isomer Data).[1] CID 2735548. Retrieved from .

  • Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles.[6] Physical Methods in Heterocyclic Chemistry. (Validation of thiophene C-H out-of-plane bending modes).

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Substituted Benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For heterocyclic compounds like substituted benzothiophenes—a scaffold present in numerous therapeutic agents—accurate elemental analysis is a cornerstone of quality control, regulatory submission, and, ultimately, patient safety. This guide provides an in-depth comparison of elemental analysis standards, offering field-proven insights and actionable protocols to ensure the integrity of your analytical data.

The Critical Role of Elemental Analysis for Substituted Benzothiophenes

Substituted benzothiophenes are a class of sulfur-containing heterocyclic compounds with a broad spectrum of biological activities.[1][2] The identity, purity, and empirical formula of these molecules are established through a combination of spectroscopic techniques and elemental analysis. Elemental analysis provides the quantitative determination of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which is fundamental for:

  • Structure Elucidation and Verification: Confirming the empirical formula of a newly synthesized substituted benzothiophene derivative.

  • Purity Assessment: Ensuring the absence of significant quantities of elemental impurities that may affect the compound's safety and efficacy.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the United States Pharmacopeia (USP) for the characterization of drug substances.

Comparative Analysis of Key Techniques

The choice of analytical technique for elemental analysis is dictated by factors such as the sample matrix, the required level of sensitivity, and the specific elements of interest. For substituted benzothiophenes, which are rich in carbon and sulfur, the following techniques are most relevant.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Combustion Analysis Sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.High precision and accuracy for C, H, N, and S. Considered the "gold standard" for organic elemental analysis. Relatively low cost per sample.Destructive to the sample. Can be susceptible to incomplete combustion for refractory or highly substituted compounds.Routine determination of C, H, N, and S content in pure substituted benzothiophene samples.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.Extremely high sensitivity, capable of trace and ultra-trace element detection. Multi-element capability.Higher instrument and operational cost. Susceptible to matrix effects and polyatomic interferences, especially from the organic matrix of substituted benzothiophenes.[3][4]Analysis of elemental impurities in the final drug product, as mandated by USP <232>.
X-Ray Fluorescence (XRF) Sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence is characteristic of the elements present.Non-destructive. Minimal sample preparation. Rapid analysis.Lower sensitivity compared to combustion analysis and ICP-MS. Not suitable for the determination of lighter elements like C and H.Rapid screening of sulfur content and detection of heavy metal catalysts or impurities.

Deep Dive: Combustion Analysis for Substituted Benzothiophenes

Combustion analysis remains the most widely used and reliable method for determining the C, H, N, and S content of substituted benzothiophenes. The underlying principle is the complete oxidation of the sample to its elemental gases.

Experimental Workflow: Combustion Analysis

Caption: Workflow for the elemental analysis of substituted benzothiophenes using combustion analysis.

Step-by-Step Protocol for Combustion Analysis

1. Sample Preparation and Weighing:

  • Action: Accurately weigh 1-3 mg of the finely ground, homogenous substituted benzothiophene sample into a clean tin capsule.

  • Causality: Precise weighing is critical for accurate quantitative results. The tin capsule acts as a sample container and a combustion catalyst, promoting a rapid and complete oxidation at a lower temperature.

2. Instrument Calibration:

  • Action: Calibrate the instrument using a certified organic analytical standard with a known elemental composition, such as sulfanilamide or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene).

  • Causality: Calibration establishes the relationship between the detector response and the known concentration of each element, ensuring the accuracy of the measurements for the unknown sample.

3. Combustion:

  • Action: The encapsulated sample is dropped into a high-temperature (typically ≥900 °C) furnace rich in oxygen.

  • Causality: The high temperature and oxygen-rich environment ensure the complete conversion of the sample into its gaseous oxides: carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOx), and sulfur dioxide (SO₂). The tin capsule's combustion provides an additional exotherm, further aiding in complete sample oxidation.

4. Reduction and Gas Separation:

  • Action: The combustion gases are passed through a reduction tube (often containing copper) to convert nitrogen oxides to elemental nitrogen (N₂). The mixture of CO₂, H₂O, N₂, and SO₂ is then passed through a gas chromatographic column.

  • Causality: The reduction step is necessary for the accurate quantification of nitrogen. The chromatographic column separates the gaseous components based on their different retention times.

5. Detection and Quantification:

  • Action: The separated gases flow through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas (typically helium) as each gas elutes from the column.

  • Causality: The TCD generates a signal proportional to the concentration of each gas. By integrating the peak area for each gas and comparing it to the calibration curve, the percentage of each element in the original sample is calculated.

Trustworthiness: A Self-Validating System

The robustness of the combustion analysis method is enhanced by incorporating quality control checks:

  • System Suitability: Regularly analyzing a known standard to ensure the instrument is performing within specified parameters.

  • Blank Analysis: Running an empty tin capsule to determine any background signal.

  • Duplicate or Triplicate Analysis: Analyzing the same sample multiple times to assess the precision of the method.

Navigating Challenges in the Analysis of Substituted Benzothiophenes

While combustion analysis is a powerful technique, the unique chemical nature of substituted benzothiophenes can present challenges.

Caption: Potential sources of error in the elemental analysis of substituted benzothiophenes.

1. Incomplete Combustion: The fused aromatic ring system of benzothiophene can be refractory. Certain substituents may further increase the thermal stability, leading to incomplete combustion and erroneously low carbon and sulfur values.

  • Mitigation: Ensure the combustion furnace is operating at the optimal temperature. The use of combustion catalysts, such as tungsten(VI) oxide, added directly to the sample can aid in the complete oxidation of refractory compounds.

2. High Sulfur Content: A high percentage of sulfur can, in some older instrument designs, lead to the formation of SO₃, which may not be accurately quantified.

  • Mitigation: Modern elemental analyzers are designed to handle high-sulfur matrices. Ensuring the reduction tube is functioning correctly and that the gas flow rates are optimized will minimize this effect.

3. Volatility: Some substituted benzothiophenes with low molecular weight or volatile substituents may be lost during sample handling and preparation.

  • Mitigation: Handle samples in a controlled environment. For highly volatile samples, consider using sealed containers for weighing and a specialized autosampler designed for volatile liquids.

Conclusion

The elemental analysis of substituted benzothiophenes is a critical component of their characterization in a drug development setting. While several techniques are available, combustion analysis remains the most robust and reliable method for determining the fundamental elemental composition (C, H, N, S). By understanding the principles of the technique, adhering to a validated protocol, and being aware of the potential challenges associated with this specific class of compounds, researchers can ensure the generation of accurate and defensible data. This, in turn, supports the advancement of new therapeutic agents from the laboratory to the clinic.

References

  • Agilent Technologies. (2017). Elemental Impurity Analysis in Pharmaceuticals. Retrieved February 23, 2026, from [Link]

  • Alpha Resources LLC. (n.d.). Sulfur in Crude Oil Certified Reference Material (1%). Retrieved February 23, 2026, from [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Example of Folic Acid. Retrieved February 23, 2026, from [Link]

  • Beilstein Journals. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Retrieved February 23, 2026, from [Link]

  • Chaichan, M. T., et al. (2022). Reducing the Effect of High Sulfur Content in Diesel Fuel on NOx Emissions and PM Characteristics Using a PPCI Mode Engine and Gasoline–Diesel Blends. ACS Omega. Retrieved February 23, 2026, from [Link]

  • European Commission. (n.d.). BENZO (b) NAPHTHO (2,3-d) THIOPHENE (purity). Retrieved February 23, 2026, from [Link]

  • Greyhound Chromatography. (2023). Paragon Scientific ASTM D4294 Certified Reference Materials (CRMs). Retrieved February 23, 2026, from [Link]

  • Journal of Electrochemistry. (2023). Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors. Retrieved February 23, 2026, from [Link]

  • MDPI. (2021). Development of Green Methods for the Determination of Elemental Impurities in Commercial Pharmaceutical Tablets. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024). Modulation of Properties in[5]Benzothieno[3,2-b][5]benzothiophene Derivatives through Sulfur Oxidation. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Application of the interference standard method for the determination of sulfur, manganese and iron in foods by inductively coupled plasma mass spectrometry. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetic Study and Optimization of Oxidative Desulfurization of Benzothiophene Using Mesoporous Titanium Silicate-1 Catalyst. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). Main Analytical Techniques Used for Elemental Analysis in Various Matrices. Retrieved February 23, 2026, from [Link]

  • Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Retrieved February 23, 2026, from [Link]

  • Spectroscopy Online. (2021). Interferences Explained, ICP-OES Part 1. Retrieved February 23, 2026, from [Link]

  • Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved February 23, 2026, from [Link]

  • The Pharmaceutical Society of Korea. (1969). Determination of Sulfur Containing Organic Drugs by Means of Thin Layer Chromatography and Flask Combustion Method. Retrieved February 23, 2026, from [Link]

  • Turbine Logic. (n.d.). High Sulfur Content in Fuels. Retrieved February 23, 2026, from [Link]

  • VHG, an LGC Company. (n.d.). Certified Reference Materials (CRMs) and Standards for Petroleum Analysis. Retrieved February 23, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.